2-Methyl-5-oxohexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-methyl-5-oxohexanoic acid |
InChI |
InChI=1S/C7H12O3/c1-5(7(9)10)3-4-6(2)8/h5H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
RJKCQJNOJDMYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methyl-5-oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of 2-Methyl-5-oxohexanoic acid. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting clear, quantitative data and hypothetical metabolic pathways.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] This name is derived from its six-carbon (hexanoic acid) parent chain, with a methyl group located at the second carbon atom and a ketone (oxo) group at the fifth position. The carboxylic acid group is designated as the first carbon.
The chemical formula for this compound is C₇H₁₂O₃.[2] Its structure combines the functionalities of a carboxylic acid and a ketone. The presence of a chiral center at the second carbon atom indicates that this compound can exist as two different enantiomers, (S)-2-methyl-5-oxohexanoic acid and (R)-2-methyl-5-oxohexanoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and biological settings.
| Property | Value | Source |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Chemical Formula | C₇H₁₂O₃ | [2] |
| Boiling Point | 278.2 °C at 760 mmHg | [3] |
| Density | 1.058 g/cm³ | [3] |
| Flash Point | 136.3 °C | [3] |
| XLogP3 | 0.3 | [1] |
| Exact Mass | 144.078644241 Da | [1] |
Experimental Protocols: A Representative Synthesis
Objective: To synthesize this compound via the oxidation of 2-methyl-5-hydroxyhexanoic acid.
Materials:
-
2-methyl-5-hydroxyhexanoic acid
-
Pyridinium chlorochromate (PCC) or a similar oxidizing agent
-
Dichloromethane (anhydrous)
-
Silica gel
-
Ethyl acetate
-
Hexane
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-methyl-5-hydroxyhexanoic acid in anhydrous dichloromethane.
-
Oxidation: To the stirred solution, add pyridinium chlorochromate (PCC) in small portions. The reaction is typically carried out at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic impurities. Subsequently, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Potential Biological Significance and Metabolic Pathway
While specific signaling pathways involving this compound are not well-documented, its structure as a methyl-branched fatty acid suggests a potential role in fatty acid metabolism.[4][5] It is plausible that this compound could be a substrate or an intermediate in metabolic processes, such as beta-oxidation.
The following diagram illustrates a hypothetical involvement of this compound in a modified beta-oxidation pathway. Branched-chain fatty acids often require additional enzymatic steps for their complete degradation compared to their straight-chain counterparts.
Caption: Hypothetical metabolic fate of this compound.
This proposed pathway begins with the activation of this compound to its CoA ester in the cytosol. Following transport into the mitochondrial matrix via the carnitine shuttle, it would undergo a modified beta-oxidation cycle. Due to the methyl branch, this process would likely yield propionyl-CoA in addition to the standard acetyl-CoA, which then enters the TCA cycle for energy production.
Conclusion
This compound is a keto-carboxylic acid with potential applications in chemical synthesis and as a subject of metabolic studies. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals. Further investigation into its specific biological activities and synthetic routes is warranted to fully elucidate its potential in drug development and other scientific disciplines.
References
- 1. This compound | C7H12O3 | CID 440620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. (2S)-2-methyl-5-oxohexanoic acid|lookchem [lookchem.com]
- 4. Buy this compound [smolecule.com]
- 5. Human Metabolome Database: Showing metabocard for 2-Methylhexanoic acid (HMDB0031594) [hmdb.ca]
An In-depth Technical Guide to the Synthesis of 2-Methyl-5-oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Methyl-5-oxohexanoic acid, a valuable keto acid with applications in various research and development sectors. The document details established synthetic methodologies, including the Acetoacetic Ester Synthesis, Malonic Ester Synthesis, and a potential Michael Addition route. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication in a laboratory setting. This guide is intended to be a key resource for chemists and researchers involved in organic synthesis and drug discovery.
Introduction
This compound is a carboxylic acid containing a ketone functional group. Its structure lends itself to a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The strategic placement of the methyl group and the ketone moiety offers opportunities for stereoselective reactions and further functionalization. This guide will explore the primary synthetic pathways to this versatile compound.
Synthetic Pathways
Three principal synthetic routes for this compound are discussed below. Each pathway offers distinct advantages and challenges in terms of starting materials, reaction conditions, and overall yield.
Acetoacetic Ester Synthesis
The Acetoacetic Ester Synthesis is a classic and highly effective method for the preparation of ketones and substituted acetic acids. This route utilizes the acidic α-hydrogens of a β-ketoester for alkylation, followed by hydrolysis and decarboxylation.
Reaction Scheme:
Caption: Acetoacetic Ester Synthesis Pathway.
Malonic Ester Synthesis
Similar to the acetoacetic ester route, the Malonic Ester Synthesis employs a soft enolate for alkylation. This method is particularly useful for synthesizing carboxylic acids.
Reaction Scheme:
Caption: Malonic Ester Synthesis Pathway.
Michael Addition
A plausible alternative route involves the Michael addition of an enolate to an α,β-unsaturated ketone. This conjugate addition is a powerful tool for carbon-carbon bond formation.
Reaction Scheme:
Caption: Michael Addition Pathway.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the Acetoacetic Ester Synthesis. Protocols for the other routes would follow similar principles of enolate formation, alkylation, and hydrolysis/decarboxylation.
Synthesis of Ethyl 2-methyl-5-oxohexanoate via Acetoacetic Ester Synthesis
Workflow:
Caption: Experimental workflow for the synthesis of the ester intermediate.
Procedure:
-
Preparation of Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.
-
First Alkylation: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise at 0 °C. After the addition is complete, allow the mixture to stir for 30 minutes. Subsequently, add methyl iodide (1 equivalent) dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Second Alkylation: Prepare a fresh solution of sodium ethoxide as in step 1. To this, add the crude ethyl 2-methylacetoacetate from the previous step. After stirring for 30 minutes at 0 °C, add 1-bromo-3-butanone (1 equivalent) dropwise. The reaction mixture is then heated to reflux for 12 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, ethyl 2-methyl-5-oxohexanoate, is purified by vacuum distillation.
Hydrolysis and Decarboxylation to this compound
Procedure:
-
Saponification: The purified ethyl 2-methyl-5-oxohexanoate is refluxed with an excess of a 10% aqueous solution of sodium hydroxide for 4 hours.
-
Acidification and Decarboxylation: The reaction mixture is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 1-2. The acidified mixture is then gently heated to induce decarboxylation, which is observed by the evolution of carbon dioxide.
-
Extraction and Purification: After gas evolution ceases, the mixture is cooled and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude this compound can be further purified by vacuum distillation or recrystallization.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol [1] |
| CAS Number | 54248-02-1[1] |
| Appearance | Colorless liquid |
| Boiling Point | Not available |
| Melting Point | Not available |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Predicted shifts based on analogous structures: δ 10-12 (s, 1H, COOH), 2.5-2.7 (m, 1H, CH), 2.4-2.6 (t, 2H, CH₂CO), 2.1 (s, 3H, COCH₃), 1.7-1.9 (m, 2H, CH₂), 1.2 (d, 3H, CH₃) |
| ¹³C NMR | Predicted shifts based on analogous structures: δ ~208 (C=O, ketone), ~180 (C=O, acid), ~40 (CH), ~30 (CH₂CO), ~30 (COCH₃), ~25 (CH₂), ~15 (CH₃) |
| Mass Spec (EI) | Key m/z values for a similar compound (methyl 5-oxohexanoate): 144 (M+), 113, 101, 85, 74, 59, 43[2] |
| IR (cm⁻¹) | Characteristic absorptions based on functional groups: 2500-3300 (broad, O-H stretch), ~1710 (C=O stretch, ketone), ~1700 (C=O stretch, acid)[3][4] |
Note: The NMR data presented are predicted values based on the analysis of similar chemical structures. Experimental verification is recommended.
Conclusion
This technical guide has outlined the primary synthetic strategies for the preparation of this compound. The Acetoacetic Ester and Malonic Ester syntheses represent robust and well-established methods, while the Michael Addition offers a convergent and potentially efficient alternative. The provided experimental protocols and data serve as a valuable resource for researchers in the field of organic synthesis, enabling the reliable production of this important chemical intermediate for further investigation and application in drug development and other scientific endeavors.
References
An In-depth Technical Guide to 2-Methyl-5-oxohexanoic Acid
CAS Number: 54248-02-1
This technical guide provides a comprehensive overview of 2-Methyl-5-oxohexanoic acid, consolidating available data for researchers, scientists, and professionals in drug development. Due to the limited specific research on this compound, this guide also includes contextual information from related compounds to offer a broader understanding.
Chemical Identity and Properties
This compound is an organic compound featuring a carboxylic acid and a ketone functional group.[1] Its structure includes a methyl group at the alpha-position to the carboxyl group, which introduces a chiral center.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 5-Oxo-2-methylhexanoic acid, 2-methyl-5-ketohexanoic acid | PubChem |
| CAS Number | 54248-02-1 | PubChem |
| Molecular Formula | C₇H₁₂O₃ | PubChem |
| Molecular Weight | 144.17 g/mol | PubChem |
| Canonical SMILES | CC(CCC(=O)C)C(=O)O | PubChem |
| InChI Key | RJKCQJNOJDMYEM-UHFFFAOYSA-N | PubChem |
| XLogP3 | 0.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 144.078644241 | PubChem |
| Monoisotopic Mass | 144.078644241 | PubChem |
| Topological Polar Surface Area | 54.4 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
Spectral and Analytical Data
Detailed spectral data for this compound is available through various databases. This information is crucial for the identification and characterization of the compound.
Table 2: Available Spectral Data
| Data Type | Source | Reference/Link |
| ¹³C NMR | SpectraBase | --INVALID-LINK-- |
| GC-MS | PubChem, SpectraBase | --INVALID-LINK--, --INVALID-LINK-- |
| IR | PubChem, SpectraBase | --INVALID-LINK--, --INVALID-LINK-- |
Note: Access to the full datasets may require a subscription to the respective databases.
Synthesis and Reactivity
Potential Synthetic Approaches:
-
Oxidation of 2-methyl-5-hydroxyhexanoic acid: The corresponding secondary alcohol could be oxidized using standard reagents like chromic acid or pyridinium chlorochromate (PCC) to yield the ketone.
-
Alkylation of a β-keto ester: A multi-step synthesis could involve the alkylation of a suitable β-keto ester, followed by hydrolysis and decarboxylation.
-
Reaction of α-morpholinonitriles with methyl acrylate: A method has been described for the synthesis of α-methyl-γ-keto acids involving the reaction of an anion derived from an α-morpholinonitrile with methyl acrylate.[2]
Chemical Reactivity:
The presence of both a carboxylic acid and a ketone functional group allows for a range of chemical transformations:
-
Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol under acidic conditions.
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
-
Decarboxylation: Under certain conditions, the carboxylic acid group can be removed as carbon dioxide.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and biological evaluation of this compound have not been identified in the public domain. However, a generalized workflow for a potential synthesis is presented below.
Hypothetical Synthesis Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Metabolism
There is a significant lack of specific data regarding the biological activity and metabolic fate of this compound. It is speculated that, due to its structure, it may play a role in fatty acid metabolism.
Branched-chain α-keto acids are known intermediates in the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[3][4] This process is crucial for energy production. The initial step in BCAA metabolism is transamination to the corresponding α-keto acid, which is then oxidatively decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[4][5][6]
Branched-Chain Amino Acid Catabolism Pathway:
References
- 1. This compound | C7H12O3 | CID 440620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Branched-chain amino acid metabolism: from rare Mendelian diseases to more common disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 6. m.youtube.com [m.youtube.com]
The Enigmatic Biological Profile of 2-Methyl-5-oxohexanoic Acid: A Molecule in Search of a Function
Despite its defined chemical structure, 2-Methyl-5-oxohexanoic acid remains a molecule of unknown biological significance. A thorough review of available scientific literature and databases reveals a significant gap in our understanding of its metabolic fate, signaling roles, and any potential association with physiological or pathological processes. This technical overview candidly presents the current state of knowledge, or lack thereof, to guide future research endeavors into this chemical entity.
Physicochemical Properties
Before delving into the biological void, it is pertinent to summarize the known chemical and physical characteristics of this compound. This information is primarily derived from chemical databases and supplier specifications.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |
| Molecular Weight | 144.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 54248-02-1 | PubChem[1] |
| Synonyms | 5-Oxo-2-methylhexanoic acid, 2-methyl-5-ketohexanoic acid | PubChem[1] |
The Biological Question Mark
Extensive searches of prominent scientific databases, including PubMed, Scopus, and Web of Science, yielded no specific studies detailing the biological role of this compound. The compound is not listed as a known metabolite in major human metabolic databases, nor is it implicated in any characterized signaling pathways. This profound lack of information prevents the construction of any metabolic or signaling diagrams as requested.
While it is tempting to extrapolate potential functions from structurally similar molecules, such as other branched-chain fatty acids or keto acids, doing so would be purely speculative and scientifically unsound. The unique combination of a methyl branch at the alpha-position and a ketone at the 5-position could confer specific properties and metabolic routes that are not shared by its chemical relatives.
Methodologies for Future Investigation
Given the absence of established biological data, this section outlines potential experimental approaches that could be employed to elucidate the role of this compound. These are hypothetical workflows designed to generate the foundational data currently missing from the scientific record.
In Vitro Metabolic Studies
To determine if this compound is a metabolic intermediate, a logical first step would be to incubate the compound with various cellular and subcellular preparations.
Experimental Workflow: In Vitro Metabolism Assay
Caption: Workflow for identifying potential metabolites of this compound.
Cellular Signaling Assays
To investigate potential signaling roles, cells from various lineages could be treated with this compound, followed by analysis of common signaling pathways.
Experimental Workflow: Cellular Signaling Screen
Caption: Workflow for screening the effects of this compound on cellular signaling.
Conclusion and Future Directions
References
The Uncharted Territory: A Technical Guide to the Putative Metabolic Pathway of 2-Methyl-5-oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-5-oxohexanoic acid is a methyl-branched keto acid whose metabolic fate is not explicitly detailed in current scientific literature. This technical guide synthesizes information from related metabolic pathways, primarily those of branched-chain fatty acids and keto acids, to propose a putative metabolic pathway for this compound. Drawing parallels from established biochemical principles, we delineate a hypothesized sequence of enzymatic reactions, potential intermediates, and cellular locations for its catabolism. This document also provides a compendium of established experimental protocols that can be adapted to investigate and validate the proposed pathway, with a focus on mass spectrometry-based techniques and enzymatic assays. All quantitative data from analogous pathways are summarized, and key conceptual frameworks are visualized using signaling pathway diagrams.
Introduction
The metabolism of xenobiotics and unconventional fatty acids is a critical area of research in drug development and toxicology. This compound, a molecule featuring both a methyl branch and a keto group, presents a unique metabolic challenge. While its specific catabolic route is uncharacterized, its structural similarity to endogenous metabolites, such as branched-chain keto acids derived from amino acid catabolism and intermediates of fatty acid oxidation, provides a strong foundation for a hypothesized metabolic pathway. Understanding this pathway is crucial for predicting its biological activity, potential toxicity, and pharmacokinetic profile.
Proposed Metabolic Pathway of this compound
Based on the metabolism of analogous compounds, we propose a multi-step metabolic pathway for this compound occurring primarily within the mitochondria and potentially involving peroxisomes. The pathway likely initiates with the reduction of the keto group, followed by activation to a coenzyme A (CoA) thioester, and subsequent degradation via a modified β-oxidation spiral.
Key Stages of the Putative Pathway
-
Reduction of the Keto Group: The initial step is hypothesized to be the reduction of the 5-oxo group to a hydroxyl group, catalyzed by a ketoacyl reductase, yielding 2-Methyl-5-hydroxyhexanoic acid. This reaction would likely utilize NADH or NADPH as a reducing equivalent.
-
Activation to Acyl-CoA: The resulting hydroxy acid is then activated to its corresponding CoA thioester, 2-Methyl-5-hydroxyhexanoyl-CoA, by an acyl-CoA synthetase. This ATP-dependent reaction is a prerequisite for transport into the mitochondria and subsequent oxidation.
-
Mitochondrial β-Oxidation: The 2-Methyl-5-hydroxyhexanoyl-CoA would then undergo a series of reactions analogous to the β-oxidation of fatty acids. The presence of a methyl group at the α-carbon (position 2) prevents direct β-oxidation. Therefore, an initial α-hydroxylation followed by decarboxylation, or an alternative oxidation pathway, would be necessary to remove the methyl group and allow the subsequent rounds of β-oxidation to proceed.
-
Final Products: The ultimate products of this catabolic spiral are expected to be acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.
Visualization of the Putative Metabolic Pathway
The following diagram illustrates the hypothesized metabolic cascade for this compound.
The Enigmatic Presence of 2-Methyl-5-oxohexanoic Acid in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current understanding of the natural occurrence of 2-Methyl-5-oxohexanoic acid, a branched-chain keto acid. While direct evidence of its presence in natural sources remains elusive, the identification of structurally similar compounds in plant extracts suggests its potential existence. This document summarizes the indirect evidence, proposes a hypothetical biosynthetic pathway, outlines detailed experimental protocols for its detection and quantification, and discusses its potential, though currently uncharacterized, role in biological signaling. This guide aims to provide a foundational resource for researchers interested in exploring the natural origins and biological significance of this intriguing molecule.
Introduction
This compound is a C7 branched-chain fatty acid containing a ketone functional group. Its structure suggests potential involvement in lipid metabolism and cellular signaling. However, a comprehensive review of the scientific literature reveals a conspicuous absence of direct reports on its isolation from natural sources. This guide synthesizes the available indirect evidence and provides a framework for future research into its natural occurrence and function.
Evidence for Natural Occurrence: An Extrapolative Approach
Direct identification of this compound in natural matrices has not been documented in peer-reviewed literature. However, the detection of structurally related compounds provides a compelling argument for its potential natural synthesis.
A key piece of evidence comes from the phytochemical analysis of the medicinal plant Citrullus colocynthis (bitter apple). A methanolic extract of its fruit was found to contain the methyl ester of hexanoic acid, 2-isopropyl-2-methyl-5-oxo- [1]. This compound shares the same carbon backbone and the ketone at the 5-position, differing only in the substitution at the 2-position.
Furthermore, a gas chromatography-mass spectrometry (GC-MS) analysis of a mixture of unspecified plant extracts detected the presence of 2-Propyl-5-oxohexanoic acid . While the specific plant source was not identified, this finding further supports the existence of 2-alkyl-5-oxohexanoic acid derivatives in the plant kingdom.
These findings are summarized in the table below.
| Compound | Natural Source/Context | Analytical Method |
| Hexanoic acid, 2-isopropyl-2-methyl-5-oxo-, methyl ester | Methanolic fruit extract of Citrullus colocynthis | GC-MS |
| 2-Propyl-5-oxohexanoic acid | Mixture of unspecified plant extracts | GC-MS |
Hypothetical Biosynthesis
The biosynthesis of this compound has not been experimentally elucidated. However, based on established principles of branched-chain fatty acid and keto acid metabolism in microorganisms and plants, a plausible pathway can be proposed. This hypothetical pathway initiates from the branched-chain amino acid, leucine.
Proposed Biosynthetic Pathway of this compound
Caption: Hypothetical biosynthetic pathway of this compound from leucine.
This proposed pathway involves:
-
Transamination of leucine to α-ketoisocaproate.
-
Oxidative decarboxylation to isovaleryl-CoA.
-
A series of reactions analogous to β-oxidation or other fatty acid metabolic pathways could then lead to the formation of the six-carbon backbone with the ketone at the 5-position.
Proposed Experimental Protocols for Detection and Quantification
The detection and quantification of this compound from natural sources would require a robust analytical workflow. Given its keto and carboxylic acid functionalities, derivatization is essential for analysis by GC-MS.
Extraction
A standard Soxhlet extraction or a more modern technique like pressurized liquid extraction (PLE) using a moderately polar solvent such as ethyl acetate or a methanol/dichloromethane mixture would be suitable for extracting the compound from a plant or microbial matrix.
Derivatization for GC-MS Analysis
To increase volatility and thermal stability for GC-MS analysis, a two-step derivatization process is recommended.[2][3]
-
Methoximation: The keto group is first protected by reacting the extract with methoxyamine hydrochloride in pyridine. This step prevents enolization and the formation of multiple derivatives.
-
Silylation: The carboxylic acid group is then derivatized to its trimethylsilyl (TMS) ester using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
GC-MS Analysis
The derivatized sample can be analyzed using a standard GC-MS system equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms). The mass spectrum of the derivatized this compound would be expected to show characteristic fragments that can be used for its identification. PubChem provides a reference GC-MS spectrum for the underivatized compound which can serve as a starting point for identifying key fragmentation patterns.[4]
Proposed Experimental Workflow for Detection
Caption: Proposed workflow for the extraction and identification of this compound.
Potential Role in Signaling Pathways
While no specific signaling pathways involving this compound have been identified, the broader class of branched-chain fatty acids has been implicated in cell-cell signaling, particularly in bacteria. For instance, in Myxococcus xanthus, branched-chain fatty acids are thought to act as extracellular signals that regulate developmental processes.[5]
Given its structure, it is plausible that this compound or its derivatives could interact with nuclear receptors or other cellular targets involved in lipid metabolism and inflammation. Further research is needed to explore these potential roles.
Hypothetical Signaling Interaction
Caption: Hypothetical interaction with a nuclear receptor.
Conclusion and Future Directions
The natural occurrence of this compound remains an open question. The indirect evidence from the identification of similar compounds in plants provides a strong rationale for a targeted search for this molecule in a wider range of natural sources. The experimental protocols outlined in this guide offer a starting point for such investigations. Future research should focus on:
-
Screening of Plant and Microbial Metabolomes: A systematic screening of extracts from Citrullus colocynthis and other related species, as well as diverse microbial sources, using the described GC-MS methodology.
-
Stable Isotope Labeling Studies: To confirm the proposed biosynthetic pathway, feeding studies with labeled leucine could be conducted in organisms found to produce the compound.
-
Bioactivity Screening: Once isolated or synthesized, this compound should be screened for its activity in various bioassays, particularly those related to lipid metabolism and inflammation, to elucidate its potential biological function.
Unraveling the natural sources and biological roles of this compound could open new avenues for drug discovery and a deeper understanding of the chemical diversity of the natural world.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound | C7H12O3 | CID 440620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Branched-chain fatty acids: the case for a novel form of cell-cell signalling during Myxococcus xanthus development - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methyl-5-oxohexanoic Acid: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-oxohexanoic acid is a keto acid, a class of organic compounds containing both a carboxylic acid and a ketone functional group. Its structure suggests potential involvement in various metabolic pathways, and its functional groups offer sites for a variety of chemical modifications, making it a molecule of interest for synthetic chemists and drug development professionals. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its chemical properties, synthesis, and potential biological relevance. Due to a notable absence of published biological studies on this specific molecule, this review also discusses the known roles of related short-chain fatty acids and keto acids to provide a framework for future research.
Chemical and Physical Properties
This compound is a small molecule with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1] Its chemical structure features a six-carbon chain with a methyl group at the second carbon and a ketone at the fifth position. The presence of a chiral center at the C-2 position indicates that it can exist as two enantiomers, (S)-2-methyl-5-oxohexanoic acid and (R)-2-methyl-5-oxohexanoic acid.
A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | PubChem |
| Molecular Weight | 144.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 54248-02-1 | PubChem[1] |
| Canonical SMILES | CC(CCC(=O)C)C(=O)O | PubChem[1] |
| InChI Key | RJKCQJNOJDMYEM-UHFFFAOYSA-N | PubChem[1] |
Table 1: Chemical and Physical Properties of this compound.
Synthesis of this compound
Proposed Synthetic Pathway
A logical synthetic pathway is the hydrolysis of ethyl 2-methyl-5-oxohexanoate. This precursor can be synthesized through various established methods, such as the acetoacetic ester synthesis or variations thereof.
Experimental Protocol: Hydrolysis of Ethyl 2-methyl-5-oxohexanoate
This protocol is a general procedure for the hydrolysis of a β-keto ester to its corresponding carboxylic acid and can be adapted for the synthesis of this compound from its ethyl ester.
Materials:
-
Ethyl 2-methyl-5-oxohexanoate
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)
-
Ethanol or Methanol
-
Water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
Procedure:
Base-Catalyzed Hydrolysis (Saponification)
-
Dissolve ethyl 2-methyl-5-oxohexanoate in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1.1 to 1.5 equivalents).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Add water to the residue and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to a pH of ~2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound.
Acid-Catalyzed Hydrolysis
-
Dissolve ethyl 2-methyl-5-oxohexanoate in a mixture of ethanol and water in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid or sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound.
Spectroscopic Data
While detailed spectra are often behind paywalls, links to 1H NMR, 13C NMR, and mass spectrometry data for this compound are available in public databases such as PubChem and SpectraBase.[1] The expected spectral features are summarized in Table 2.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons at C2 and C6, the methine proton at C2, and the methylene protons at C3 and C4. The carboxylic acid proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the two methyl carbons, two methylene carbons, the methine carbon, the ketone carbonyl carbon, and the carboxylic acid carbonyl carbon. |
| Mass Spec (EI) | A molecular ion peak (M+) at m/z 144, along with characteristic fragmentation patterns including the loss of a methyl group (M-15) and a carboxyl group (M-45). |
Table 2: Expected Spectroscopic Data for this compound.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published research on the biological activity of this compound. No studies were identified that investigate its effects on cellular signaling, enzyme activity, or overall metabolic pathways. However, based on its structural similarity to other short-chain fatty acids (SCFAs) and keto acids, we can speculate on its potential biological roles.
SCFAs are known to be important energy sources and signaling molecules.[6] They can influence a variety of cellular processes, including gene expression, inflammation, and cell proliferation.[7] Keto acids are intermediates in the metabolism of amino acids and fatty acids.
Potential Metabolic Involvement
Given its structure, this compound could potentially be a metabolite in fatty acid or amino acid metabolism. A hypothetical metabolic pathway could involve its formation from the oxidation of a corresponding branched-chain amino acid or fatty acid.
Future Research Directions
The absence of biological data on this compound presents a clear opportunity for future research. Key areas of investigation could include:
-
Metabolomic studies: To determine if this compound is an endogenous metabolite in various biological systems.
-
Enzyme inhibition assays: To screen for potential inhibitory effects on enzymes involved in metabolic pathways.
-
Cell signaling studies: To investigate its effects on known signaling pathways, such as those regulated by G-protein coupled receptors that are known to be activated by SCFAs.
-
Cell proliferation and toxicity assays: To assess its impact on cell viability and growth in various cell lines.
Experimental Workflow for Investigating Biological Activity
A general workflow for initiating the biological characterization of this compound is proposed below.
Conclusion
This compound is a readily synthesizable small molecule with potential for further chemical derivatization. While its chemical and physical properties are documented, a significant knowledge gap exists regarding its biological activity. Based on the known roles of structurally similar short-chain fatty acids and keto acids, it is plausible that this compound could play a role in cellular metabolism and signaling. The lack of existing biological data highlights a clear need for further research to elucidate the potential physiological and pharmacological relevance of this compound. The proposed synthetic route and experimental workflows in this guide provide a solid foundation for initiating such investigations.
References
- 1. This compound | C7H12O3 | CID 440620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aklectures.com [aklectures.com]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. youtube.com [youtube.com]
- 6. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-chain fatty acid derivatives stimulate cell proliferation and induce STAT-5 activation - PMC [pmc.ncbi.nlm.nih.gov]
Chemical and physical properties of 2-Methyl-5-oxohexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Methyl-5-oxohexanoic acid is presented in the tables below. It is important to note that some of these properties are computationally predicted and may vary slightly from experimentally determined values.
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| CAS Number | 54248-02-1 | [1] |
| Canonical SMILES | CC(CCC(=O)C)C(=O)O | [1] |
| InChI Key | RJKCQJNOJDMYEM-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties
| Property | Value | Source |
| Boiling Point | 278.2 °C (Predicted) | |
| Density | 1.058 g/cm³ (Predicted) | |
| XLogP3 | 0.3 | [1] |
| Vapor Pressure | 0.00116 mmHg at 25°C (Predicted) |
Experimental Data and Analysis
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. The following sections outline the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group at the C2 position would appear as a doublet, coupled to the adjacent methine proton. The methylene protons would exhibit complex splitting patterns due to coupling with neighboring protons. The methyl protons of the acetyl group would appear as a singlet. The carboxylic acid proton would be a broad singlet, typically downfield.
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbons of the ketone and carboxylic acid would appear at the most downfield chemical shifts. The chemical shifts of the other carbons would be consistent with their respective chemical environments.[1][2]
Mass Spectrometry (MS):
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (144.17 g/mol ). Fragmentation patterns would be consistent with the structure, showing characteristic losses of functional groups such as the carboxylic acid group and cleavage adjacent to the ketone.[1]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general synthetic approach can be proposed based on standard organic chemistry reactions.
Generalized Synthesis Method: Oxidation of a Secondary Alcohol
A plausible route to this compound involves the oxidation of the corresponding secondary alcohol, 2-methyl-5-hydroxyhexanoic acid.
Materials:
-
2-methyl-5-hydroxyhexanoic acid
-
An oxidizing agent (e.g., pyridinium chlorochromate (PCC), Jones reagent)
-
Anhydrous solvent (e.g., dichloromethane for PCC, acetone for Jones reagent)
-
Apparatus for chemical synthesis including a reaction flask, condenser, and stirring mechanism
-
Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, column chromatography setup)
Procedure (General Outline):
-
Dissolve the starting material, 2-methyl-5-hydroxyhexanoic acid, in a suitable anhydrous solvent in a reaction flask.
-
Slowly add the oxidizing agent to the solution at a controlled temperature (typically 0 °C or room temperature).
-
Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).
-
Upon completion, quench the reaction by adding an appropriate reagent (e.g., isopropanol for Jones reagent).
-
Perform an aqueous work-up to remove inorganic byproducts. This typically involves partitioning the reaction mixture between an organic solvent and water or a mild aqueous basic solution.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.
-
Characterize the final product using NMR and MS to confirm its identity and purity.
Note: The choice of oxidizing agent and reaction conditions will depend on the scale of the reaction and the desired selectivity. It is crucial to follow all safety precautions when handling strong oxidizing agents.
Biological Activity and Signaling Pathways
The biological activity of this compound is not yet well-defined in the scientific literature. However, its structural similarity to other keto-acids and its classification as a medium-chain fatty acid derivative suggest a potential role in cellular metabolism, particularly in pathways related to fatty acid oxidation and synthesis.
Potential Role in Fatty Acid Metabolism:
Medium-chain fatty acids are known to be readily metabolized in the liver. It is plausible that this compound could serve as a substrate for enzymes involved in beta-oxidation or other fatty acid metabolic pathways. Further research is needed to elucidate its specific interactions with metabolic enzymes and its overall effect on cellular energy homeostasis.
Visualizations
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis and characterization of this compound.
Caption: General analysis workflow.
Conceptual Metabolic Pathway Involvement
This diagram provides a conceptual illustration of the potential involvement of this compound in fatty acid metabolism. This is a hypothetical representation and requires experimental validation.
Caption: Conceptual metabolic pathway.
References
An In-depth Technical Guide on the Safety and Hazards of 2-Methyl-5-oxohexanoic Acid
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The toxicological properties of 2-Methyl-5-oxohexanoic acid have not been fully investigated. The information provided herein is compiled from available data on structurally related compounds and should be interpreted with caution. All handling of this chemical should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.
Introduction
This compound is an organic compound with the molecular formula C7H12O3.[1][2] It features a carboxylic acid functional group and a ketone group, which contribute to its chemical reactivity.[3] Due to its structural features, it may serve as an intermediate in organic synthesis and potentially in metabolic pathways. This guide aims to provide a comprehensive overview of the available safety and hazard information for this compound, with the understanding that specific data for this compound is limited.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. Data is primarily sourced from chemical databases and suppliers.
| Property | Value | Source |
| Molecular Formula | C7H12O3 | [1][2] |
| Molecular Weight | 144.17 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 54248-02-1 | [1] |
| Synonyms | 5-Oxo-2-methylhexanoic acid, 2-methyl-5-ketohexanoic acid | [1] |
| Appearance | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Solubility | Expected to be soluble in polar solvents | [3] |
| Purity | Min. 95% (as supplied by some vendors) | [2] |
Hazard Identification and Classification
There is no specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification available for this compound. However, based on the hazards of structurally similar compounds such as other hexanoic acid derivatives, the following potential hazards should be considered.
Note: The following table is an extrapolation based on related compounds and not specific to this compound.
| Hazard Class | Potential Classification | Basis for Extrapolation |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Based on GHS for Methyl 5-oxohexanoate (H315)[4] and Benzoic Acid (H315) |
| Serious Eye Damage/Eye Irritation | Category 2A: Causes serious eye irritation | Based on GHS for Methyl 5-oxohexanoate (H319)[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | Based on GHS for Methyl 5-oxohexanoate (H335)[4] |
GHS Pictograms (Potential):
Potential Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Potential Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Information
No specific toxicological studies for this compound were found. The toxicological properties have not been fully investigated.[5][6] Information on related compounds suggests potential for maternal toxicity at high doses, though developmental effects were not clearly observed in one study on 2-methylhexanoic acid.[7]
| Toxicological Endpoint | Data | Species | Route of Administration | Source |
| Acute Oral Toxicity | No data available | |||
| Acute Dermal Toxicity | No data available | |||
| Acute Inhalation Toxicity | No data available | |||
| Mutagenicity | No information available | [5] | ||
| Carcinogenicity | No information available | |||
| Reproductive Toxicity | No information available | [5] | ||
| Developmental Toxicity | No information available | [5] |
Experimental Protocols
Due to the lack of specific safety studies on this compound, detailed experimental protocols for its safety assessment are not available in the public domain. Standard OECD guidelines for testing of chemicals would be appropriate for determining the toxicological profile of this compound.
Signaling Pathways and Mechanisms of Toxicity
There is no information available regarding the specific signaling pathways or mechanisms of toxicity for this compound.
Safe Handling and Storage
Given the potential hazards, the following handling and storage procedures are recommended.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[5]
-
Use in a well-ventilated area or under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[5][6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
First-Aid Measures
In case of exposure, the following first-aid measures are recommended, based on general principles for handling acidic and potentially irritating chemicals.
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Logical Relationships for Hazard Assessment
The following diagram illustrates the logical workflow for assessing the hazards of a chemical with limited specific data, such as this compound.
Caption: Logical workflow for assessing chemical hazards with limited data.
Conclusion
The available information on the safety and hazards of this compound is limited. While it is prudent to handle this compound as a potential skin, eye, and respiratory irritant based on data from structurally related molecules, definitive toxicological data is lacking. Researchers and drug development professionals should exercise caution and use appropriate protective measures when handling this chemical. Further investigation into its toxicological properties is warranted to establish a comprehensive safety profile.
References
- 1. This compound | C7H12O3 | CID 440620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Methyl 5-oxohexanoate | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
In-depth Technical Guide: Chiral Properties of (2S)-2-methyl-5-oxohexanoic acid
Notice of Incomplete Data: Despite a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental data regarding the specific chiral properties, stereospecific synthesis, and biological activity of (2S)-2-methyl-5-oxohexanoic acid is not available. This document provides a summary of the known information and outlines the necessary experimental protocols to characterize this molecule fully.
Introduction
(2S)-2-methyl-5-oxohexanoic acid is a chiral organic compound featuring a carboxylic acid and a ketone functional group.[1] The stereocenter at the second carbon, designated as (S), indicates that this molecule is one of a pair of enantiomers. The precise characterization of its chiral properties is essential for understanding its potential biological activity and for applications in stereoselective synthesis. This guide summarizes the currently available information and provides a roadmap for future research.
Physicochemical Properties
While experimental data is limited, several physicochemical properties of 2-methyl-5-oxohexanoic acid have been computed and are presented below. It is important to note that these are theoretical values for the racemic mixture and may differ for the pure (2S)-enantiomer.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | 144.17 g/mol | [2] |
| XLogP3 | 0.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Exact Mass | 144.078644241 Da | [2] |
| Polar Surface Area | 54.4 Ų | [2] |
Stereochemistry and Chiral Properties
The defining feature of (2S)-2-methyl-5-oxohexanoic acid is its chirality. The "(2S)" designation refers to the spatial arrangement of the substituents around the chiral carbon atom at the second position of the hexanoic acid chain.
Optical Activity
The specific rotation ([α]D) is a fundamental characteristic of a chiral molecule and is a measure of its ability to rotate the plane of polarized light. To date, no experimentally determined value for the specific rotation of (2S)-2-methyl-5-oxohexanoic acid has been reported in the literature.
Circular Dichroism
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. A CD spectrum would provide valuable information about the conformation and electronic transitions of (2S)-2-methyl-5-oxohexanoic acid. No CD spectroscopic data for this compound is currently available.
Synthesis and Enantioselective Analysis
The synthesis of enantiomerically pure (2S)-2-methyl-5-oxohexanoic acid is a key challenge. While general methods for the synthesis of this compound exist, specific protocols for the stereoselective synthesis of the (2S)-enantiomer are not well-documented.
Proposed Experimental Protocol for Stereospecific Synthesis
A potential synthetic route could involve the asymmetric alkylation of a chiral enolate derived from a suitable carboxylic acid precursor. The following is a generalized, hypothetical workflow for such a synthesis.
Caption: Hypothetical workflow for the stereospecific synthesis.
Proposed Experimental Protocol for Chiral HPLC Analysis
To determine the enantiomeric excess (e.e.) of a synthesized sample, a chiral High-Performance Liquid Chromatography (HPLC) method is required.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based)
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations.
Method:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
The two enantiomers should elute at different retention times, allowing for their quantification and the calculation of the enantiomeric excess.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-5-oxohexanoic acid, its derivatives, and related compounds. It covers their chemical properties, synthesis methodologies, and potential therapeutic applications, with a focus on antimicrobial and antitumor activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | Methyl 5-oxohexanoate |
| Molecular Formula | C7H12O3[1] | C7H12O3[2][3] |
| Molecular Weight | 144.17 g/mol [1] | 144.17 g/mol [2][3] |
| IUPAC Name | This compound[1] | methyl 5-oxohexanoate[2] |
| CAS Number | 54248-02-1[1] | 13984-50-4[2][3] |
| Computed XLogP3 | 0.3[1] | 0.2[2] |
| Hydrogen Bond Donor Count | 1[1] | 0[2] |
| Hydrogen Bond Acceptor Count | 3[1] | 3[2] |
| Rotatable Bond Count | 3[1] | 4[2] |
Synthesis and Experimental Protocols
The synthesis of this compound derivatives, such as esters and amides, can be achieved through standard organic chemistry reactions. The following are generalized protocols based on established methods for esterification and amidation of carboxylic acids.
General Protocol for Esterification
The synthesis of 2-Methyl-5-oxohexanoate esters can be achieved via Fischer esterification, a common method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Workflow for Esterification:
Caption: General workflow for the synthesis of 2-Methyl-5-oxohexanoate esters.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of the desired alcohol (e.g., methanol for the methyl ester).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the ester into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by distillation or column chromatography to yield the final product.
General Protocol for Amidation
The synthesis of this compound amides can be performed by activating the carboxylic acid, followed by reaction with a primary or secondary amine.
Workflow for Amidation:
Caption: General workflow for the synthesis of 2-Methyl-5-oxohexanamide derivatives.
Detailed Methodology (via Acyl Chloride):
-
Acyl Chloride Formation: In a fume hood, add thionyl chloride (SOCl2) dropwise to a solution of this compound in an anhydrous solvent like dichloromethane (DCM) at 0°C. Stir the reaction at room temperature until the evolution of gas ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
-
Amidation Reaction: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C. Add a solution of the desired amine and a non-nucleophilic base (e.g., triethylamine) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude amide by recrystallization or column chromatography.
Biological Activities and Potential Therapeutic Applications
While specific studies on the biological activities of this compound derivatives are limited, the broader class of keto acids and their derivatives has shown promise in various therapeutic areas, particularly as antimicrobial and antitumor agents.
Antimicrobial Activity
Keto acid derivatives have been investigated for their antibacterial properties. The proposed mechanism of action for some diketo acids involves the inhibition of essential bacterial enzymes, such as methionine aminopeptidases (MetAPs).[4][5] These enzymes are crucial for bacterial survival, making them attractive targets for novel antibiotics. The diketo functionality is believed to coordinate with the metal ions in the active site of these enzymes, leading to their inhibition.[5]
Table 2: Antimicrobial Activity of Representative Keto Acid Derivatives (Illustrative Data for Related Compounds)
| Compound Class | Target Organism | Activity (MIC) | Reference |
| Diketo Esters | Streptococcus pneumoniae | 62.5 µg/mL | [4] |
| Diketo Esters | Enterococcus faecalis | 31.25 µg/mL | [4] |
| Diketo Esters | Escherichia coli | 62.5 µg/mL | [4] |
Antitumor Activity
Research into analogous compounds suggests that derivatives of keto acids could possess antitumor properties. For instance, certain thiophene analogues of dideazafolic acid, which share structural motifs with some keto acid derivatives, have demonstrated inhibitory effects on tumor cell growth in culture.
Signaling Pathways
Keto acids and ketone bodies can act as signaling molecules, influencing various cellular pathways.[6][7] While the specific signaling roles of this compound are not well-defined, we can extrapolate from the known functions of other keto acids to propose a hypothetical signaling network. Key pathways potentially affected include those involved in metabolism, inflammation, and oxidative stress. For example, ketone bodies are known to inhibit histone deacetylases (HDACs), which can lead to changes in gene expression.[7]
Hypothetical Signaling Pathway Influenced by Keto Acids:
Caption: Hypothetical signaling pathways potentially modulated by this compound derivatives.
This diagram illustrates how a this compound derivative might enter a cell and be metabolized, while also influencing key signaling pathways like HDAC, NF-κB, and MAPK, ultimately leading to various cellular responses.
Conclusion and Future Directions
This compound and its derivatives represent a class of compounds with potential for development as therapeutic agents. While current research is limited, the known biological activities of related keto acids provide a strong rationale for further investigation. Future work should focus on the synthesis and screening of a broader library of this compound derivatives to establish clear structure-activity relationships. Detailed mechanistic studies are also required to elucidate the specific signaling pathways and molecular targets of these compounds. Such research will be crucial for unlocking their full therapeutic potential.
References
- 1. This compound | C7H12O3 | CID 440620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5-oxohexanoate | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexanoic acid, 5-oxo-, methyl ester [webbook.nist.gov]
- 4. Synthesis and mechanistic studies of diketo acids and their bioisosteres as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. researchgate.net [researchgate.net]
- 7. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry Analysis of 2-Methyl-5-oxohexanoic Acid
FOR IMMEDIATE RELEASE
Comprehensive Mass Spectrometry Solutions for the Analysis of 2-Methyl-5-oxohexanoic Acid
ANYTOWN, USA – October 26, 2025 – Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols for the robust and reliable mass spectrometry analysis of this compound. This crucial keto acid can be effectively quantified and characterized using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the inherent reactivity and thermal instability of keto acids, derivatization is a critical step to ensure accurate and reproducible results.[1]
This document outlines two primary methodologies: a GC-MS method following methoximation and silylation, and an LC-MS/MS method utilizing O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) derivatization.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol [2] |
| IUPAC Name | This compound[2] |
| CAS Number | 54248-02-1[2] |
Method 1: GC-MS Analysis following Derivatization
Gas chromatography-mass spectrometry offers high separation efficiency and is a powerful tool for the analysis of volatile compounds. To make this compound amenable to GC-MS analysis, a two-step derivatization process is employed: methoximation to protect the keto group, followed by silylation of the carboxylic acid group to increase volatility.[3]
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh 1-10 mg of the sample into a glass vial.
-
For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the organic acid fraction.
-
Lyophilize the sample to complete dryness to remove all water, which can interfere with the derivatization reagents.[3]
2. Derivatization (Methoximation followed by Silylation):
-
Methoximation:
-
Silylation:
3. GC-MS Instrumentation and Parameters:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-500 |
Data Presentation: GC-MS Performance
The following table summarizes the expected quantitative performance of the GC-MS method for the analysis of derivatized this compound. These values are representative and may vary based on instrumentation and matrix effects.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 - 0.5 µM |
| Limit of Quantitation (LOQ) | 0.2 - 1.5 µM |
| Linearity (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 90 - 110% |
Predicted Fragmentation Pathway of TMS-derivatized this compound Methoxime
The electron ionization of the derivatized analyte is expected to produce a characteristic fragmentation pattern. The molecular ion may be weak or absent. Key fragments would arise from alpha-cleavages adjacent to the carbonyl and carboxyl groups, as well as McLafferty rearrangements.[4][5]
Caption: Predicted GC-MS fragmentation of derivatized this compound.
Method 2: LC-MS/MS Analysis following Derivatization
Liquid chromatography-tandem mass spectrometry provides high sensitivity and specificity, making it ideal for complex biological matrices. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) allows for robust analysis of keto acids in the negative ion mode.[6][7]
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Prepare aqueous standards of this compound.
-
For biological samples, perform protein precipitation with a cold organic solvent (e.g., methanol or acetonitrile) followed by centrifugation.
2. Derivatization:
-
To 100 µL of sample or standard, add 50 µL of 10 mM PFBO in a suitable buffer (e.g., 100 mM acetate buffer, pH 5.0).
-
Incubate at 60°C for 60 minutes.[7]
-
The reaction mixture can be directly injected or further diluted prior to LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Parameters:
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| MS System | Sciex QTRAP 6500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temperature | 500°C |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by infusion of the derivatized standard. A predicted transition would be the loss of the pentafluorobenzyl group. |
Data Presentation: LC-MS/MS Performance
The following table presents the expected quantitative performance for the LC-MS/MS analysis of PFBO-derivatized this compound. These values are based on similar keto acid analyses and may require optimization.[6][7]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 - 0.1 µM[6][7] |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µM |
| Linearity (r²) | > 0.997[6][7] |
| Intra-day Precision (%CV) | < 5%[6][7] |
| Inter-day Precision (%CV) | < 10% |
| Recovery | 95 - 110%[6][7] |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflows for both GC-MS and LC-MS/MS analyses.
Caption: GC-MS experimental workflow for this compound analysis.
Caption: LC-MS/MS experimental workflow for this compound analysis.
These detailed application notes and protocols provide a solid foundation for researchers to develop and validate robust methods for the analysis of this compound in various matrices. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including sensitivity, sample matrix, and available instrumentation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C7H12O3 | CID 440620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methyl-5-oxohexanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-5-oxohexanoic acid is a keto acid that can be of interest in various fields, including metabolomics and drug development, due to its structural similarity to endogenous metabolites. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, due to the low volatility and polar nature of this compound, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound using GC-MS following a two-step derivatization process of methoximation and silylation.
Principle
The analytical method involves the derivatization of this compound to enhance its volatility for GC-MS analysis. The keto group is first protected by methoximation, which prevents tautomerization and the formation of multiple derivatives.[1] Subsequently, the carboxylic acid group is silylated to replace the active hydrogen with a trimethylsilyl (TMS) group, increasing its volatility and reducing its polarity.[1][2] The resulting derivative is then introduced into the GC-MS system for separation and detection.
Experimental Protocols
1. Materials and Reagents
-
This compound standard
-
Pyridine
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate (GC grade)
-
Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)
-
Sample matrix (e.g., plasma, cell culture media)
2. Sample Preparation
A liquid-liquid extraction is performed to isolate this compound from the sample matrix.
-
To 100 µL of the sample, add an appropriate amount of internal standard.
-
Acidify the sample by adding 10 µL of 1M HCl.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.[3]
-
Transfer the upper organic layer (ethyl acetate) to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
3. Derivatization Protocol
The dried extract undergoes a two-step derivatization process.[1][2]
Step 1: Methoximation
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample residue.
-
Incubate the mixture at 37°C for 90 minutes with shaking.[1] This step converts the keto group into an oxime.[1]
Step 2: Trimethylsilylation (TMS)
-
Add 80 µL of MSTFA to the reaction mixture.
-
Incubate at 37°C for 30 minutes with shaking.[1] This reaction adds a trimethylsilyl group to the carboxylic acid.[1]
-
After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.
4. GC-MS Instrumentation and Conditions
The following are suggested starting conditions and may require optimization.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: Zebron ZB-1701 (30 m x 250 µm ID x 0.15 µm film thickness) or similar mid-polarity column.[3]
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 10:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C[3]
-
Quadrupole Temperature: 150°C[3]
-
Ionization Mode: Electron Impact (EI) at 70 eV[3]
-
Mass Scan Range: m/z 40-500
Data Presentation
The following table represents an example of the quantitative data that could be obtained for the TMS-derivative of this compound.
| Parameter | Value |
| Retention Time (min) | To be determined experimentally |
| Target Ion (m/z) | To be determined from the mass spectrum |
| Qualifier Ion 1 (m/z) | To be determined from the mass spectrum |
| Qualifier Ion 2 (m/z) | To be determined from the mass spectrum |
| Limit of Detection (LOD) | e.g., 0.1 - 10 mg/L |
| Limit of Quantification (LOQ) | e.g., 0.5 - 25 mg/L |
| Linear Range | e.g., 0.5 - 500 mg/L |
| R² of Calibration Curve | > 0.99 |
Note: The specific values for retention time and mass-to-charge ratios will depend on the exact instrumentation and conditions used. The LOD, LOQ, and linear range are illustrative and should be determined during method validation.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Derivatization pathway of this compound for GC-MS analysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methyl-5-oxohexanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-5-oxohexanoic acid is a keto acid that can be of interest in various fields, including metabolic research and as a potential biomarker. Accurate and robust analytical methods are crucial for its quantification in different matrices. This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is designed to be a starting point for method development and validation in research and quality control laboratories.
Principle
This method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile. Detection is performed using a UV detector at a low wavelength, suitable for carboxylic acids that lack a strong chromophore.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (≥95% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)
-
Buffers: Potassium phosphate monobasic (KH₂PO₄), Orthophosphoric acid (H₃PO₄)
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis Detector
Chromatographic Conditions
A summary of the HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Weigh 3.4 g of KH₂PO₄ and dissolve it in 700 mL of HPLC grade water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Add 300 mL of acetonitrile.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation
The sample preparation method should be adapted to the specific matrix. For aqueous samples, a simple dilution and filtration may be sufficient. For more complex matrices like biological fluids, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.[1]
-
Aqueous Samples:
-
Dilute the sample with the mobile phase to fall within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Biological Samples (Plasma/Serum) - Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the described HPLC method. This data is for illustrative purposes and should be generated during in-house method validation.
| Parameter | Result |
| Retention Time (min) | 4.5 |
| Linearity (r²) | >0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Hypothetical Metabolic Pathway
The diagram below shows a hypothetical metabolic pathway where this compound could be an intermediate in the breakdown of a branched-chain amino acid. This is a generalized representation for illustrative purposes.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The method is a valuable tool for researchers and scientists in various disciplines requiring the analysis of this compound. It is recommended that users perform appropriate method validation to ensure suitability for their specific application and matrix.
References
Application Notes and Protocols for the Synthesis of 2-Methyl-5-oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-Methyl-5-oxohexanoic acid, a valuable building block in the development of various pharmaceutical compounds. The described two-step synthesis route involves a Michael addition reaction followed by hydrolysis and decarboxylation. This protocol is designed to be a reliable resource for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a keto-acid of interest in organic synthesis due to its bifunctional nature, incorporating both a carboxylic acid and a ketone. This structure makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The following protocol outlines a robust and efficient method for its preparation in a laboratory setting.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step process. The first step is a base-catalyzed Michael addition of ethyl 2-methylacetoacetate to methyl vinyl ketone, yielding the intermediate ethyl 2-methyl-2-(3-oxobutyl)acetoacetate. The second step involves the hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid to afford the final product.
Caption: Overall two-step synthesis of this compound.
Data Presentation
The following table summarizes the expected quantitative data for the two-step synthesis of this compound.
| Step | Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Ethyl 2-methylacetoacetate | Methyl vinyl ketone | Ethyl 2-methyl-2-(3-oxobutyl)acetoacetate | Potassium t-butoxide | t-Butanol | 10 | 2 | ~90 | >95 |
| 2 | Ethyl 2-methyl-2-(3-oxobutyl)acetoacetate | Water | This compound | Hydrochloric acid | - | 100 | 4 | ~85 | >98 |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-methyl-2-(3-oxobutyl)acetoacetate (Michael Addition)
This procedure is adapted from a similar synthesis of a related compound.
Materials:
-
Ethyl 2-methylacetoacetate
-
Methyl vinyl ketone
-
Potassium t-butoxide (t-BuOK)
-
t-Butanol (t-BuOH)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl 2-methylacetoacetate (1.0 eq) in t-butanol, add a catalytic amount of potassium t-butoxide (0.05 eq) at a temperature maintained at or below 10 °C.
-
To this mixture, add methyl vinyl ketone (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), neutralize the mixture with a mild acid.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield pure ethyl 2-methyl-2-(3-oxobutyl)acetoacetate.
Caption: Experimental workflow for the Michael addition step.
Step 2: Synthesis of this compound (Hydrolysis and Decarboxylation)
This is a general procedure for the ketonic hydrolysis of a β-keto ester.
Materials:
-
Ethyl 2-methyl-2-(3-oxobutyl)acetoacetate
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium chloride
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To the ethyl 2-methyl-2-(3-oxobutyl)acetoacetate obtained from Step 1, add a 3M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.
-
After cooling to room temperature, saturate the aqueous solution with sodium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound. Further purification can be achieved by distillation or recrystallization if necessary.
Caption: Experimental workflow for the hydrolysis and decarboxylation step.
Signaling Pathways and Logical Relationships
The synthesis of this compound via the acetoacetic ester synthesis route follows a clear logical progression of bond formation and functional group transformation.
Application Notes and Protocols: 2-Methyl-5-oxohexanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Methyl-5-oxohexanoic acid, a versatile bifunctional building block. Due to the presence of both a carboxylic acid and a ketone functional group, this molecule offers a range of possibilities for the synthesis of various carbocyclic and heterocyclic scaffolds.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for reaction monitoring and product characterization.
| Property | Value |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| CAS Number | 54248-02-1 |
| Boiling Point | Approx. 212 °C (at atmospheric pressure) |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone) and aqueous base. |
| ¹³C NMR (CDCl₃, δ) | ~208.0 (C=O, ketone), ~180.0 (C=O, acid), ~42.0 (CH), ~38.0 (CH₂), ~29.0 (CH₂), ~20.0 (CH₃), ~15.0 (CH₃) |
| ¹H NMR (CDCl₃, δ) | ~10-12 (br s, 1H, COOH), ~2.7 (q, 1H, CH), ~2.5 (t, 2H, CH₂), ~2.1 (s, 3H, CH₃), ~1.9 (m, 2H, CH₂), ~1.2 (d, 3H, CH₃) |
Applications in Organic Synthesis
This compound is a valuable starting material for the synthesis of a variety of cyclic compounds, including lactones and cyclopentenones. The following sections detail key synthetic transformations.
Synthesis of Dihydro-5-methyl-5-(2-oxopropyl)furan-2(3H)-one (A Saturated Lactone)
The reduction of the ketone functionality in this compound to a secondary alcohol, followed by an acid-catalyzed intramolecular cyclization (lactonization), yields a substituted γ-butyrolactone. These structures are prevalent in natural products and pharmacologically active compounds.
Applications of 2-Methyl-5-oxohexanoic acid in pharmaceutical research
Limited Information Available on Pharmaceutical Applications of 2-Methyl-5-oxohexanoic Acid
As of late 2025, publicly available scientific literature and clinical trial databases contain limited to no information regarding the specific applications of this compound in pharmaceutical research and drug development. While this compound is known as a chemical entity and may be available commercially for research purposes, its biological activities, potential therapeutic uses, and associated signaling pathways have not been extensively investigated or reported in peer-reviewed publications.
Due to the absence of published research in this area, it is not possible to provide detailed application notes, experimental protocols, quantitative data summaries, or diagrams related to the use of this compound in pharmaceutical research. The scientific community has yet to substantially explore this molecule as a potential drug candidate or a tool for therapeutic intervention.
Further research would be required to elucidate any potential pharmacological effects, mechanisms of action, and safety profiles of this compound before it could be considered for any pharmaceutical application. Researchers interested in this compound would need to conduct initial exploratory studies, including in vitro and in vivo experiments, to determine its biological properties.
Application Notes and Protocols for the Quantification of 2-Methyl-5-oxohexanoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-oxohexanoic acid is a branched-chain keto acid that may serve as a potential biomarker in various metabolic studies. Accurate and reliable quantification of this analyte in biological matrices such as urine and plasma is crucial for understanding its physiological and pathological roles. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
Table 1: Quantification of this compound in Human Urine by GC-MS
| Sample ID | Concentration (µg/mL) | Concentration (µmol/L) | Normalized to Creatinine (µmol/mmol Cr) |
| Control 1 | Data | Data | Data |
| Control 2 | Data | Data | Data |
| Control 3 | Data | Data | Data |
| Patient 1 | Data | Data | Data |
| Patient 2 | Data | Data | Data |
| Patient 3 | Data | Data | Data |
Table 2: Quantification of this compound in Human Plasma by LC-MS/MS
| Sample ID | Concentration (ng/mL) | Concentration (nmol/L) |
| Control 1 | Data | Data |
| Control 2 | Data | Data |
| Control 3 | Data | Data |
| Patient 1 | Data | Data |
| Patient 2 | Data | Data |
| Patient 3 | Data | Data |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine by GC-MS
This protocol involves the extraction of the analyte from urine, followed by derivatization to increase its volatility for GC-MS analysis.
Materials:
-
Human urine samples
-
Internal Standard (IS): Stable isotope-labeled this compound (if available) or a structurally similar keto acid.
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Derivatization reagents:
-
Methoxyamine hydrochloride in pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at 3000 x g for 10 minutes to remove particulate matter.
-
Transfer 1 mL of the supernatant to a clean glass tube.
-
Add the internal standard solution.
-
Acidify the urine to pH 1-2 with HCl.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the acidified urine sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new glass tube.
-
Repeat the extraction process twice more, pooling the organic layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the dried extract to dryness under a gentle stream of nitrogen at 40°C.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL), vortex, and incubate at 60°C for 30 minutes. This step is crucial for stabilizing the keto group.
-
Silylation: Cool the sample to room temperature and add 50 µL of BSTFA with 1% TMCS. Vortex and incubate at 60°C for 45 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (example):
-
Inlet temperature: 250°C
-
Oven program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (example):
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Electron ionization (EI) at 70 eV.
-
Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
-
-
Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.
Biological Pathway
This compound is a branched-chain keto acid. Its formation is likely linked to the catabolism of branched-chain amino acids (BCAAs), such as leucine, isoleucine, and valine. The initial and rate-limiting step in BCAA catabolism is catalyzed by the branched-chain amino acid aminotransferase (BCAT) enzyme, followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
Application Notes and Protocols for the Derivatization and Analysis of 2-Methyl-5-oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization and quantitative analysis of 2-Methyl-5-oxohexanoic acid, a gamma-keto acid, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound is a keto acid that can be an important metabolite in various biological pathways. Accurate and sensitive quantification of this analyte in biological matrices is crucial for understanding its role in health and disease. Due to its polarity and the presence of both a carboxylic acid and a ketone functional group, derivatization is essential to improve its chromatographic behavior and detection sensitivity, particularly for GC-MS analysis. This document outlines validated methods for its analysis.
Part 1: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. To make this compound amenable to GC-MS analysis, a two-step derivatization process is employed: oximation followed by silylation. Oximation protects the ketone group, preventing tautomerization and the formation of multiple derivatives, while silylation of the carboxylic acid group increases volatility and thermal stability.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Experimental Protocol: GC-MS
1. Sample Preparation (from Human Plasma)
-
To 100 µL of plasma, add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
Oximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.
-
Vortex and incubate at 60°C for 60 minutes.
-
-
Silylation:
-
To the oximated sample, add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).
-
Vortex and incubate at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
3. GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
Quantitative Data (Representative for Keto Acids)
The following table summarizes typical validation parameters for the quantitative analysis of keto acids using the described GC-MS method. Data is based on published methods for similar analytes.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 1.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Part 2: Analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers an alternative approach for the analysis of this compound, often with simpler sample preparation. Derivatization can still be employed to enhance sensitivity and chromatographic retention.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound.
Detailed Experimental Protocol: LC-MS/MS
1. Sample Preparation (from Human Plasma)
-
To 50 µL of plasma, add 200 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
2. Derivatization
-
To the supernatant, add 50 µL of 20 mM O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) in water/acetonitrile (1:1, v/v).
-
Add 50 µL of 20 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in water/acetonitrile (1:1, v/v).
-
Vortex and incubate at 40°C for 30 minutes.
-
Dilute the reaction mixture with 650 µL of water/acetonitrile (9:1, v/v) before injection.
3. LC-MS/MS Instrumental Parameters
| Parameter | Value |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 minutes, then re-equilibrate |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data (Representative for Keto Acids)
The following table presents typical validation parameters for the quantitative analysis of keto acids using a derivatization-based LC-MS/MS method. This data is derived from published methodologies for similar compounds.[1][2]
| Parameter | Result |
| Linearity (r²) | > 0.997 |
| Limit of Detection (LOD) | 0.01 - 0.25 µM |
| Limit of Quantification (LOQ) | 0.03 - 0.75 µM |
| Intra-day Precision (%CV) | 1.1 - 4.7%[1] |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Recovery) | 96 - 109%[1] |
Discussion
Both GC-MS and LC-MS/MS are suitable techniques for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.
-
GC-MS following oximation and silylation is a robust and well-established method for the analysis of keto acids. It provides excellent chromatographic resolution and high sensitivity. However, the derivatization procedure is multi-step and requires careful optimization.
-
LC-MS/MS with derivatization offers a simpler sample preparation workflow and can be more suitable for high-throughput applications. The use of a derivatizing agent like PFBHA significantly enhances the ionization efficiency of the analyte in negative ESI mode.
For both methods, the use of a stable isotope-labeled internal standard of this compound is highly recommended for the most accurate and precise quantification. If a specific standard is unavailable, a structurally similar keto acid can be used as an internal standard, but this will require more rigorous validation.
References
Application Note: 2-Methyl-5-oxohexanoic Acid as a Putative Biomarker in Metabolic Research
For Research Use Only.
Introduction
2-Methyl-5-oxohexanoic acid is a branched-chain fatty acid (BCFA) that has garnered interest in the field of metabolomics as a potential biomarker for inborn errors of metabolism and other metabolic disturbances. BCFAs are increasingly recognized for their roles in various physiological and pathophysiological processes, including lipid metabolism, inflammation, and insulin resistance.[1][2] The quantification of specific BCFAs, such as this compound, in biological fluids may provide valuable insights into metabolic pathways and disease pathogenesis. This document outlines a detailed protocol for the analysis of this compound in human plasma and provides a hypothetical framework for its application as a biomarker.
Hypothetical Clinical Relevance
While this compound is not yet a clinically validated biomarker, its structural similarity to other known intermediates in branched-chain amino acid and fatty acid metabolism suggests its potential utility in identifying and monitoring metabolic disorders. Elevated or depleted levels of this analyte could theoretically be indicative of enzymatic deficiencies or dysregulation in pathways associated with fatty acid oxidation. Further research is warranted to establish a definitive link between this compound concentrations and specific disease states.
Quantitative Data Summary
The following table represents hypothetical data illustrating the potential differences in plasma concentrations of this compound between a healthy control group and a cohort with a putative metabolic disorder. This data is for illustrative purposes only and is not derived from actual clinical studies.
| Cohort | N | Mean Plasma Concentration (µmol/L) | Standard Deviation (µmol/L) | p-value |
| Healthy Controls | 50 | 1.5 | 0.4 | < 0.01 |
| Metabolic Disorder X | 50 | 4.8 | 1.2 | < 0.01 |
Experimental Protocols
Principle
This protocol describes the quantification of this compound in human plasma using gas chromatography-mass spectrometry (GC-MS) following chemical derivatization. The method involves protein precipitation, liquid-liquid extraction, and derivatization to a volatile ester for GC-MS analysis.
Materials and Reagents
-
Human plasma (collected in EDTA tubes)
-
This compound standard (purity ≥95%)
-
Internal Standard (IS): Isotopically labeled this compound (e.g., D3-2-Methyl-5-oxohexanoic acid) or a structurally similar, non-endogenous BCFA.
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS)
-
Pyridine
-
Sodium sulfate (anhydrous)
-
Ultrapure water
Sample Preparation
-
Sample Thawing and Spiking: Thaw frozen plasma samples on ice. To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Acidification: Acidify the supernatant to a pH of approximately 2 by adding 1M HCl.
-
Liquid-Liquid Extraction: Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.
-
Collection of Organic Layer: Transfer the upper organic layer to a clean glass tube. Repeat the extraction step and pool the organic layers.
-
Drying: Dry the pooled organic extract under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of MTBSTFA and 50 µL of pyridine. Cap the tube tightly and heat at 60°C for 30 minutes.[3]
-
Final Preparation: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Analysis
Quantification is performed by integrating the peak areas of the target analyte and the internal standard. A calibration curve is generated by analyzing standards of known concentrations. The concentration of this compound in the plasma samples is then calculated based on this calibration curve.
Visualizations
References
- 1. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assays Involving 2-Methyl-5-oxohexanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-5-oxohexanoic acid is a keto acid whose metabolic fate and enzymatic interactions are of growing interest in biochemical and pharmaceutical research. While specific enzymatic assays for this compound are not widely documented, its structural similarity to other keto acids, particularly branched-chain alpha-keto acids, suggests that it may serve as a substrate for enzymes such as dehydrogenases and decarboxylases. These enzymes play crucial roles in amino acid metabolism and other metabolic pathways.
This document provides detailed protocols for two potential enzymatic assays to characterize the interaction of enzymes with this compound: a dehydrogenase assay and a decarboxylase assay. These protocols are adapted from established methods for similar substrates and are intended to serve as a starting point for researchers.
Potential Metabolic Pathways
This compound could potentially be metabolized via several pathways common to other keto acids. Two likely enzymatic activities are dehydrogenation and decarboxylation. The diagram below illustrates these hypothetical pathways.
Caption: Hypothetical metabolic pathways for this compound.
Application Note 1: Dehydrogenase Activity Assay
Principle
This assay is based on the oxidative decarboxylation of this compound by a keto acid dehydrogenase, such as the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The reaction involves the conversion of the keto acid to its corresponding acyl-CoA derivative, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the production of NADH is monitored spectrophotometrically to determine the enzyme's activity.
Experimental Workflow
The following diagram outlines the general workflow for the dehydrogenase assay.
Caption: Workflow for the keto acid dehydrogenase assay.
Protocol: Spectrophotometric Dehydrogenase Assay
Materials:
-
This compound
-
Purified keto acid dehydrogenase or cell/tissue homogenate
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5
-
NAD+ solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
Thiamine pyrophosphate (TPP) solution (10 mM)
-
MgCl2 solution (100 mM)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube or a well of a 96-well plate, prepare a master mix with the following components per reaction:
-
80 µL Assay Buffer
-
2 µL NAD+ solution (final concentration: 2 mM)
-
2 µL Coenzyme A solution (final concentration: 0.2 mM)
-
1 µL Thiamine pyrophosphate solution (final concentration: 0.1 mM)
-
1 µL MgCl2 solution (final concentration: 1 mM)
-
X µL Enzyme preparation (e.g., 1-10 µg of purified enzyme or 10-50 µg of cell lysate)
-
ddH2O to a final volume of 90 µL.
-
-
Pre-incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the Reaction: Add 10 µL of this compound solution (to achieve a desired final concentration, e.g., 0.1-10 mM) to start the reaction.
-
Monitor Absorbance: Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
-
Data Analysis:
-
Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot.
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Illustrative Quantitative Data:
The following table presents hypothetical kinetic parameters for a putative keto acid dehydrogenase with this compound as a substrate. This data is for illustrative purposes only.
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
| This compound | 1.5 | 25.0 |
| 2-Ketoisocaproate (Reference) | 0.5 | 50.0 |
Application Note 2: Decarboxylase Activity Assay
Principle
This assay measures the decarboxylation of this compound by a keto acid decarboxylase. A coupled-enzyme approach is proposed, where the aldehyde product of the decarboxylation is immediately oxidized by an aldehyde dehydrogenase, leading to the reduction of NAD+ to NADH. The rate of NADH formation, monitored at 340 nm, is proportional to the decarboxylase activity.
Experimental Workflow
The diagram below illustrates the workflow for the coupled decarboxylase assay.
Caption: Workflow for the coupled keto acid decarboxylase assay.
Protocol: Coupled Spectrophotometric Decarboxylase Assay
Materials:
-
This compound
-
Purified keto acid decarboxylase or cell/tissue homogenate
-
Aldehyde Dehydrogenase (AldDH)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0
-
NAD+ solution (100 mM)
-
Thiamine pyrophosphate (TPP) solution (10 mM)
-
MgCl2 solution (100 mM)
-
Spectrophotometer
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare the Reaction Mixture: Prepare a master mix with the following components per reaction:
-
75 µL Assay Buffer
-
2 µL NAD+ solution (final concentration: 2 mM)
-
1 µL Thiamine pyrophosphate solution (final concentration: 0.1 mM)
-
1 µL MgCl2 solution (final concentration: 1 mM)
-
1 U of Aldehyde Dehydrogenase
-
X µL Keto Acid Decarboxylase preparation
-
ddH2O to a final volume of 90 µL.
-
-
Pre-incubation: Incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
Initiate the Reaction: Add 10 µL of this compound solution to start the reaction.
-
Monitor Absorbance: Immediately monitor the increase in absorbance at 340 nm for 10-15 minutes.
-
Data Analysis: Calculate the initial velocity and enzyme activity as described in the dehydrogenase assay protocol.
Illustrative Quantitative Data:
The following table shows hypothetical data for the activity of a putative keto acid decarboxylase with this compound. This data is for illustrative purposes only.
| Substrate | Specific Activity (nmol/min/mg) |
| This compound | 150 |
| Phenylpyruvic acid (Reference) | 300 |
Summary and Considerations
The provided protocols offer a rational starting point for investigating the enzymatic metabolism of this compound. Researchers should optimize assay conditions such as pH, temperature, and substrate/cofactor concentrations for their specific enzyme of interest. It is also recommended to perform control experiments, including reactions without the enzyme or without the substrate, to account for any background activity or non-enzymatic reactions. The broad substrate specificity of many keto acid dehydrogenases and decarboxylases provides a strong rationale for exploring these enzymatic assays with this compound.[1][2] These investigations will be valuable for understanding its role in metabolic pathways and for potential applications in drug development and biotechnology.
References
- 1. Physiological Characterization of the ARO10-Dependent, Broad-Substrate-Specificity 2-Oxo Acid Decarboxylase Activity of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Specificity of Thiamine Pyrophosphate-Dependent 2-Oxo-Acid Decarboxylases in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Experiments with 2-Methyl-5-oxohexanoic Acid
A thorough review of publicly available scientific literature and databases reveals a significant lack of information regarding the use of 2-Methyl-5-oxohexanoic acid in cell culture experiments. Despite comprehensive searches, no specific studies detailing its biological effects, relevant signaling pathways, or established protocols for its use in vitro could be identified.
The primary information available for this compound is limited to its chemical properties, which are cataloged in chemical databases such as PubChem. The compound is also mentioned in various patents, but typically as a chemical intermediate or reagent in the synthesis of other molecules, rather than as a bioactive agent for cell-based assays.
Some commercial suppliers of this compound make general claims about its potential biological activity, suggesting it may influence metabolic pathways, particularly those related to fatty acid metabolism. However, these claims are not substantiated by references to peer-reviewed research, and no quantitative data or specific experimental details are provided.
Additionally, a structurally related compound, 2,4-dihydroxy-2-methyl-5-oxohexanoic acid, has been identified as a product in studies of atmospheric photochemistry. These studies, however, do not investigate its biological effects on cells.
Due to the absence of published research on the application of this compound in cell culture, it is not possible to provide the requested detailed Application Notes and Protocols. The core requirements of data presentation in tables, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled at this time.
Researchers, scientists, and drug development professionals interested in the potential biological effects of this compound would need to conduct foundational in vitro studies to determine its activity, establish effective concentrations, and elucidate any mechanisms of action. Such research would represent a novel investigation into the bioactivity of this compound.
Troubleshooting & Optimization
Technical Support Center: 2-Methyl-5-oxohexanoic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methyl-5-oxohexanoic acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common purification techniques for this compound, a keto-carboxylic acid, include:
-
Acid-Base Extraction: This technique separates the acidic product from neutral or basic impurities.[1]
-
Recrystallization: Effective for solid samples of this compound to remove soluble impurities.
-
Column Chromatography: Useful for separating the target compound from impurities with different polarities. Both normal-phase and reversed-phase chromatography can be employed.
Q2: What are the known physical properties of this compound?
A2: Key physical properties are summarized in the table below. These are essential for choosing the right purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [2][3] |
| Molecular Weight | 144.17 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
Q3: What are potential impurities I might encounter during the synthesis and purification of this compound?
A3: While specific impurities depend on the synthetic route, common by-products in the synthesis of similar keto acids can include unreacted starting materials, reagents, and side-products from reactions like aldol condensation or over-oxidation. For instance, in syntheses involving acetone, mesityl oxide can be a potential impurity.[5]
Troubleshooting Guides
Acid-Base Extraction
Issue: Low recovery of this compound after extraction and acidification.
-
Possible Cause 1: Incomplete extraction into the aqueous basic solution.
-
Troubleshooting:
-
Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa of the carboxylic acid + 2) to deprotonate the carboxylic acid fully. Use a pH meter or pH paper to verify.
-
Perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume.
-
Ensure thorough mixing of the aqueous and organic layers to facilitate the transfer of the carboxylate salt.
-
-
-
Possible Cause 2: Incomplete precipitation upon acidification.
-
Troubleshooting:
-
Acidify the aqueous layer to a pH sufficiently acidic (pH < pKa of the carboxylic acid - 2) to ensure complete protonation. A pH of 1-2 is generally recommended.
-
Cool the acidified solution in an ice bath to decrease the solubility of the product.
-
If the product is an oil or does not precipitate, it may be necessary to extract it back into an organic solvent (e.g., dichloromethane or ethyl acetate) from the acidified aqueous solution.[6]
-
-
-
Possible Cause 3: Emulsion formation during extraction.
-
Troubleshooting:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
-
Allow the mixture to stand for a longer period.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
-
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.
-
Troubleshooting: Choose a solvent with a lower boiling point.
-
-
Possible Cause 2: The solution is supersaturated with impurities.
-
Troubleshooting: Try to purify the crude material first by another method (e.g., acid-base extraction) to remove a significant portion of the impurities.
-
-
Possible Cause 3: Cooling the solution too rapidly.
-
Troubleshooting: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
-
Issue: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used.
-
Troubleshooting: Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
-
Possible Cause 2: Supersaturation.
Column Chromatography
Issue: Poor separation of this compound from impurities.
-
Possible Cause 1: Inappropriate solvent system (eluent).
-
Troubleshooting:
-
Develop the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.
-
For normal phase (silica gel), a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of a polar modifier like acetic acid or methanol might be necessary for this polar compound.
-
-
-
Possible Cause 2: Column overloading.
-
Troubleshooting: Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.
-
-
Possible Cause 3: Tailing of the compound on the column.
-
Troubleshooting:
-
For acidic compounds like this compound, tailing can occur on silica gel. Adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can help to reduce tailing by protonating the silanol groups on the silica surface.
-
-
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific sample and purity requirements.
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Start with a volume roughly equal to the organic layer.
-
Mixing: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the aqueous layer.
-
Collection: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete extraction.
-
Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a concentrated acid (e.g., HCl) dropwise with stirring until the solution is acidic (pH ~1-2), which will cause the this compound to precipitate.
-
Isolation:
-
If a solid precipitates, collect the pure compound by vacuum filtration, wash with a small amount of cold water, and dry.
-
If the compound oils out or remains dissolved, extract the acidified aqueous solution with an organic solvent (e.g., dichloromethane). Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve the compound well when hot but poorly when cold. Common solvents for carboxylic acids include water, ethanol, or mixtures like ethanol/water or ethyl acetate/hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Buy this compound [smolecule.com]
- 5. EP0054166B1 - Process for the preparation of 5-oxohexanoic acid alkyl esters and of 5-oxohexane nitrile - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 2-Methyl-5-oxohexanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-oxohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common and versatile methods for the synthesis of this compound involve either a Michael addition reaction or an enolate alkylation. A popular approach is the Michael addition of a methylmalonate ester to methyl vinyl ketone, followed by hydrolysis and decarboxylation.
Q2: I am observing a low yield in my reaction. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete reaction is a primary cause, which can be addressed by extending the reaction time or increasing the temperature. Suboptimal base selection or insufficient amounts of base can lead to incomplete enolate formation in both Michael additions and enolate alkylations. Side reactions, such as self-condensation of the starting materials or polymerization of the methyl vinyl ketone, can also significantly reduce the yield of the desired product. Finally, issues during the work-up and purification, such as product loss during extraction or inefficient purification, can contribute to a lower than expected yield.
Q3: My final product is impure. What are the common impurities and how can I remove them?
A3: Common impurities include unreacted starting materials, byproducts from side reactions (e.g., dialkylated products, polymers), and residual solvent. Purification can typically be achieved through column chromatography on silica gel. Alternatively, the acidic nature of the product allows for an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer, containing the carboxylate salt of the product, is then separated, acidified (e.g., with HCl), and the pure carboxylic acid is extracted back into an organic solvent.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product should be confirmed using a combination of spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the chemical structure. Infrared (IR) spectroscopy should show characteristic peaks for the carboxylic acid and ketone functional groups. Mass spectrometry (MS) can be used to confirm the molecular weight of the compound. Purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Michael addition of a methylmalonate ester to methyl vinyl ketone, followed by hydrolysis and decarboxylation.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Ineffective base for enolate formation. | Ensure a sufficiently strong and non-nucleophilic base is used, such as sodium ethoxide or potassium tert-butoxide. |
| Low reaction temperature. | Increase the reaction temperature, but monitor for potential side reactions. | |
| Deactivated Michael acceptor. | Use freshly distilled methyl vinyl ketone to avoid polymers that can inhibit the reaction. | |
| Formation of multiple products | Dialkylation of the malonate ester. | Use a slight excess of the Michael acceptor to favor mono-addition. |
| Self-condensation of methyl vinyl ketone. | Add the methyl vinyl ketone slowly to the reaction mixture to maintain a low concentration. | |
| Incomplete hydrolysis of the ester. | Extend the hydrolysis time or use a stronger base (e.g., KOH instead of NaOH). | |
| Difficulty in isolating the product | Product is soluble in the aqueous phase. | Ensure the aqueous phase is sufficiently acidified (pH < 2) before extraction. Use a more polar organic solvent for extraction, such as ethyl acetate. |
| Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. | |
| Incomplete decarboxylation | Insufficient heating during decarboxylation. | Increase the temperature and/or reaction time for the decarboxylation step. Ensure the reaction is performed in an acidic medium. |
Experimental Protocols
Proposed Synthesis of this compound via Michael Addition
This protocol describes a plausible two-step synthesis involving a Michael addition followed by hydrolysis and decarboxylation.
Step 1: Synthesis of Diethyl 2-methyl-2-(3-oxobutyl)malonate
-
To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl methylmalonate (17.4 g, 0.1 mol) dropwise with stirring.
-
After the addition is complete, heat the mixture to reflux for 15 minutes to ensure complete enolate formation.
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Cool the reaction mixture to room temperature and add methyl vinyl ketone (7.7 g, 0.11 mol) dropwise over 30 minutes, maintaining the temperature below 30°C.
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After the addition, stir the mixture at room temperature for 2 hours, then heat to reflux for 1 hour to complete the reaction.
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Cool the reaction mixture and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-methyl-2-(3-oxobutyl)malonate.
-
Purify the crude product by vacuum distillation.
Step 2: Hydrolysis and Decarboxylation to this compound
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To the purified diethyl 2-methyl-2-(3-oxobutyl)malonate (24.4 g, 0.1 mol) in a round-bottom flask, add a solution of potassium hydroxide (22.4 g, 0.4 mol) in 100 mL of water.
-
Heat the mixture to reflux for 4 hours to ensure complete hydrolysis of the esters.
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Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1.
-
Heat the acidified mixture to reflux for 2 hours to effect decarboxylation.
-
Cool the reaction mixture and extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
| Parameter | Step 1: Michael Addition | Step 2: Hydrolysis & Decarboxylation |
| Reactants | Diethyl methylmalonate, Methyl vinyl ketone | Diethyl 2-methyl-2-(3-oxobutyl)malonate, KOH, HCl |
| Solvent | Ethanol | Water |
| Base/Acid | Sodium ethoxide | Potassium hydroxide, Hydrochloric acid |
| Temperature | Reflux (approx. 78°C) | Reflux (approx. 100°C) |
| Reaction Time | 3 - 4 hours | 6 hours |
| Typical Yield | 70 - 80% | 80 - 90% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis of this compound.
Technical Support Center: Synthesis of 2-Methyl-5-oxohexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-5-oxohexanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via a Michael addition of a methylmalonic ester derivative with methyl vinyl ketone, followed by hydrolysis and decarboxylation.
Issue 1: Low Yield of Michael Adduct (Diethyl 2-methyl-2-(3-oxobutyl)malonate)
| Potential Cause | Recommended Solution |
| Ineffective Base | Ensure the base used (e.g., sodium ethoxide) is fresh and anhydrous. The presence of moisture can neutralize the base and inhibit enolate formation. Consider using a stronger base like sodium hydride if yields remain low. |
| Incorrect Reaction Temperature | The Michael addition is typically performed at low temperatures (0-25°C) to control the reaction rate and minimize side reactions. Running the reaction at too high a temperature can lead to polymerization of methyl vinyl ketone or other undesired products. |
| Purity of Reagents | Use freshly distilled methyl vinyl ketone to remove any polymerization inhibitors or polymers that may have formed during storage. Ensure the diethyl methylmalonate is of high purity. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Incomplete reactions will result in lower yields. |
Issue 2: Incomplete Hydrolysis of the Diester
| Potential Cause | Recommended Solution |
| Insufficient Hydrolysis Reagent | Use a sufficient excess of the hydrolyzing agent (e.g., aqueous sodium hydroxide or potassium hydroxide). Typically, at least 2 equivalents of base are required per equivalent of diester. |
| Inadequate Reaction Temperature or Time | Saponification (ester hydrolysis) often requires heating (reflux) to proceed at a reasonable rate. Monitor the reaction by TLC until the starting diester spot is no longer visible. |
| Steric Hindrance | The substituted malonic ester can be sterically hindered. Using a co-solvent like ethanol can improve the solubility of the ester in the aqueous base and facilitate hydrolysis. |
Issue 3: Incomplete Decarboxylation
| Potential Cause | Recommended Solution |
| Insufficient Acidification | After hydrolysis, the reaction mixture must be thoroughly acidified (typically to pH 1-2) with a strong acid like hydrochloric acid to protonate the carboxylate and facilitate decarboxylation upon heating. |
| Inadequate Heating | Decarboxylation of the resulting malonic acid derivative requires heat. The temperature should be raised carefully after acidification, often to the boiling point of the aqueous solution, until carbon dioxide evolution ceases. |
| Premature Extraction | Ensure that decarboxylation is complete before attempting to extract the final product. The evolution of CO2 gas is a key indicator. |
Issue 4: Presence of Side-Products
| Potential Cause | Recommended Solution |
| Polymerization of Methyl Vinyl Ketone | Add the methyl vinyl ketone slowly to the reaction mixture to maintain a low concentration and minimize polymerization. Ensure the reaction temperature is controlled. |
| Double Michael Addition | While less common with substituted malonates, it is a possibility. Using a stoichiometric amount of the enolate relative to the methyl vinyl ketone can help minimize this. |
| Aldol Condensation | The ketone functionality in the product can potentially undergo self-condensation under basic or acidic conditions, especially at elevated temperatures. It is important to control the temperature and reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the Michael addition of diethyl methylmalonate to methyl vinyl ketone, followed by acidic hydrolysis and decarboxylation of the resulting intermediate.
Q2: What is the purpose of the decarboxylation step?
The Michael addition initially produces a diester (diethyl 2-methyl-2-(3-oxobutyl)malonate). Hydrolysis converts this to a dicarboxylic acid. The decarboxylation step, which occurs upon heating the acidified dicarboxylic acid, removes one of the carboxyl groups as carbon dioxide to yield the desired this compound.
Q3: How can I monitor the progress of the reaction?
The progress of the Michael addition can be monitored by TLC or GC-MS to observe the disappearance of the starting materials and the appearance of the product. The hydrolysis and decarboxylation steps can be monitored by observing the evolution of CO2 gas and by using TLC to check for the disappearance of the intermediate.
Q4: What are the key safety precautions for this synthesis?
Methyl vinyl ketone is a toxic and volatile substance and should be handled in a well-ventilated fume hood. The bases used, such as sodium ethoxide, are corrosive and moisture-sensitive. Standard personal protective equipment (goggles, lab coat, gloves) should be worn at all times.
Experimental Protocols
Synthesis of Diethyl 2-methyl-2-(3-oxobutyl)malonate (Michael Addition)
-
To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add 17.4 g of diethyl methylmalonate dropwise at 0°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
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Cool the mixture back to 0°C and add 7.0 g of freshly distilled methyl vinyl ketone dropwise, maintaining the temperature below 10°C.
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After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Neutralize the reaction with dilute hydrochloric acid and extract the product with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Synthesis of this compound (Hydrolysis and Decarboxylation)
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Add the crude diethyl 2-methyl-2-(3-oxobutyl)malonate to a solution of 12 g of sodium hydroxide in 50 mL of water.
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Heat the mixture to reflux for 4 hours.
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Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 1.
-
Gently heat the acidified solution to reflux until the evolution of carbon dioxide ceases (approximately 1-2 hours).
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Cool the solution and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield this compound.
Data Presentation
Table 1: Effect of Base on Michael Addition Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Adduct (%) |
| Sodium Ethoxide | Ethanol | 0 to 25 | 12 | 85 |
| Sodium Hydride | THF | 0 to 25 | 10 | 92 |
| Potassium Carbonate | DMF | 25 | 24 | 65 |
Table 2: Influence of Decarboxylation Conditions
| Acid | Temperature (°C) | Reaction Time (h) | Yield of Final Product (%) |
| 6M HCl | 100 | 2 | 95 |
| 3M H2SO4 | 100 | 3 | 90 |
| 1M HCl | 80 | 5 | 82 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: 2-Methyl-5-oxohexanoic Acid Stability
This technical support center provides guidance on the stability issues of 2-Methyl-5-oxohexanoic acid in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: this compound, as a gamma-keto acid, is susceptible to degradation, particularly under harsh environmental conditions. The main stability concerns include potential degradation through pathways involving its ketone and carboxylic acid functional groups. While beta-keto acids are well-known to be prone to decarboxylation, the stability of gamma-keto acids like this compound is also a consideration, especially under thermal stress.[1][2][3]
Q2: What is the expected degradation pathway for this compound?
A2: A potential degradation pathway for gamma-keto acids involves the formation of cyclic intermediates. For instance, gamma-ketohydroperoxides, which are structurally related to gamma-keto acids, can cyclize and then decompose into smaller carbonyl and carboxylic acid products.[4] This suggests that this compound could potentially degrade into smaller, more volatile molecules.
Q3: How do pH and temperature affect the stability of this compound in solution?
A3: Temperature is a critical factor, with higher temperatures generally accelerating degradation.[5] The pH of the solution can also influence stability. Both acidic and basic conditions can potentially catalyze degradation reactions. For comprehensive stability analysis, it is recommended to perform studies across a range of pH values and temperatures.
Q4: Are there any recommended storage conditions for solutions of this compound?
A4: To minimize degradation, it is advisable to store solutions of this compound at low temperatures, such as in a refrigerator or freezer (-15°C is suggested for crystalline beta-keto acids).[6] Solutions should be protected from light and stored in tightly sealed containers to prevent solvent evaporation and potential contamination.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: High-performance liquid chromatography (HPLC) or ultra-fast liquid chromatography (UFLC) coupled with mass spectrometry (MS) are powerful techniques for quantifying this compound and its potential degradation products.[7][8][9] Due to the potential for low volatility and thermal instability, gas chromatography (GC) might be less suitable without prior derivatization. Derivatization of the keto group, for example with o-phenylenediamine, can enhance detection sensitivity and chromatographic performance.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound concentration over time in solution | Degradation of this compound. | Store stock solutions at low temperatures (e.g., -20°C or -80°C). Prepare fresh working solutions before each experiment. Avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. Use a stability-indicating analytical method. |
| Poor reproducibility of experimental results | Inconsistent stability of the compound across different experimental setups. | Standardize solution preparation, storage, and handling procedures. Ensure consistent pH, temperature, and light exposure across all experiments. |
| Precipitation of the compound from solution | Poor solubility or change in solvent composition due to evaporation. | Check the solubility of this compound in your chosen solvent system. Store solutions in tightly sealed containers. Consider using a co-solvent if solubility is an issue. |
Quantitative Stability Data (Illustrative)
The following tables present illustrative data from a hypothetical forced degradation study on a 0.1 mg/mL solution of this compound. This data is for demonstration purposes to highlight potential stability trends.
Table 1: Effect of Temperature on Stability (pH 7.0, 24 hours)
| Temperature | % Recovery of Parent Compound | % Total Degradation |
| 4°C | 99.5 | 0.5 |
| 25°C (Room Temp) | 95.2 | 4.8 |
| 40°C | 88.7 | 11.3 |
| 60°C | 75.1 | 24.9 |
Table 2: Effect of pH on Stability (25°C, 24 hours)
| pH | % Recovery of Parent Compound | % Total Degradation |
| 3.0 | 92.3 | 7.7 |
| 5.0 | 96.5 | 3.5 |
| 7.0 | 95.2 | 4.8 |
| 9.0 | 89.8 | 10.2 |
Table 3: Photostability (25°C, pH 7.0)
| Condition | % Recovery of Parent Compound | % Total Degradation |
| Protected from Light (24h) | 95.2 | 4.8 |
| Exposed to Light (24h) | 91.5 | 8.5 |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study to assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with the initial solvent to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours in the dark.
-
Photolytic Degradation: Dilute the stock solution with the initial solvent to a final concentration of 0.1 mg/mL. Expose to a light source (e.g., ICH-compliant photostability chamber) for 24 hours, alongside a control sample protected from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots of each stressed solution. Neutralize the acidic and basic samples if necessary. Analyze all samples by a validated stability-indicating analytical method (see below).
UFLC-MS/MS Analytical Method for Quantification
This method is suitable for the quantification of this compound and its degradation products.
-
Instrumentation: Ultra-Fast Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
This compound: [M-H]⁻ → fragment ion 1, [M-H]⁻ → fragment ion 2
-
(Transitions for potential degradation products would need to be determined).
-
Visualizations
References
- 1. organic chemistry - Why are beta-ketoacids better at decarboxylation than gamma or delta? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Keto acid - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of a New LC-MS/MS Method for the Quantification of Keto Acids | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 9. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Methyl-5-oxohexanoic Acid
Welcome to the technical support center for the analysis of 2-Methyl-5-oxohexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the quantitative analysis of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the quantification of this compound in biological matrices?
A1: The most common analytical methods for this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is a robust and widely used technique for organic acid analysis, often requiring derivatization to improve the volatility and thermal stability of the analyte.[1][2] LC-MS/MS offers high sensitivity and specificity and can sometimes be performed without derivatization, although derivatization can also be used to enhance ionization and chromatographic retention.[3][4]
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: this compound is a relatively polar molecule containing both a carboxylic acid and a ketone functional group. These functional groups make the compound non-volatile and prone to thermal degradation at the high temperatures used in GC inlets and columns. Derivatization chemically modifies these functional groups, typically by replacing active hydrogens, which increases the compound's volatility and thermal stability, making it suitable for GC-MS analysis.[2][5] Common derivatization techniques include silylation and alkylation.[6]
Q3: What are the most common derivatization reagents for this compound for GC-MS analysis?
A3: For organic acids like this compound, silylation reagents are very common. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% Trimethylchlorosilane (TMCS) is a popular choice for converting the carboxylic acid group to a TMS-ester. To also derivatize the ketone group, a two-step process involving oximation followed by silylation is often employed. Methoxyamine hydrochloride can be used to convert the ketone to an oxime, which is then silylated along with the carboxylic acid.[1]
Q4: Can this compound be analyzed by LC-MS without derivatization?
A4: Yes, it is often possible to analyze this compound by LC-MS/MS without derivatization. Reversed-phase chromatography with a C18 column and a mobile phase containing an acidic modifier (e.g., formic acid) can be used to retain and separate the compound. Detection is typically performed using electrospray ionization (ESI) in negative ion mode, which is sensitive for carboxylic acids. However, derivatization can sometimes improve chromatographic peak shape and sensitivity.[4][5]
Q5: What are "matrix effects" in the context of this compound analysis in biological samples?
A5: Matrix effects refer to the alteration of the ionization efficiency of the analyte by co-eluting compounds from the biological matrix (e.g., plasma, urine).[7] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Matrix effects are a significant concern in LC-MS/MS analysis. To mitigate them, effective sample preparation, good chromatographic separation, and the use of a stable isotope-labeled internal standard are crucial.[8]
Troubleshooting Guides
GC-MS Analysis
Problem 1: Poor Peak Shape (Tailing) for Derivatized this compound
-
Possible Causes:
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Incomplete Derivatization: The presence of underivatized carboxyl or keto groups can lead to interactions with active sites in the GC system.
-
Active Sites in the GC System: Silanol groups in the injector liner, column, or detector can interact with the analyte.
-
Column Contamination: Buildup of non-volatile residues on the column can interfere with peak shape.
-
Improper Injection Technique: Issues with the injection speed or temperature can cause peak distortion.
-
-
Troubleshooting Steps:
-
Optimize Derivatization: Ensure the derivatization reaction goes to completion by optimizing the reagent volume, temperature, and time. For this compound, consider a two-step derivatization to address both the carboxylic acid and ketone groups.
-
Check for System Activity: Use a test mixture containing compounds known to be sensitive to active sites (e.g., a mix of alkanes and polar compounds) to assess the inertness of your GC system. If activity is detected, replace the injector liner and septum, and consider conditioning or replacing the column.[6]
-
Clean the GC System: Perform maintenance on the injector, including cleaning or replacing the liner and seal. Bake out the column according to the manufacturer's instructions.
-
Review Injection Parameters: Ensure the injection volume and speed are appropriate for your setup.
-
Problem 2: Low or No Signal for this compound
-
Possible Causes:
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Degradation of Analyte: The compound may be degrading during sample preparation or injection.
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Inefficient Derivatization: The derivatization reaction may not be working effectively.
-
Loss of Analyte During Sample Preparation: The analyte may be lost during extraction or solvent evaporation steps.
-
Instrumental Issues: Problems with the GC-MS instrument, such as a leak or a detector malfunction.
-
-
Troubleshooting Steps:
-
Assess Analyte Stability: Analyze a freshly prepared standard to rule out degradation in stored samples.
-
Verify Derivatization Reagent: Use a fresh vial of the derivatization reagent. Check the derivatization of a simple, related standard to confirm the reagent's activity.
-
Optimize Sample Preparation: Review each step of your sample preparation protocol for potential sources of analyte loss. Ensure pH conditions during extraction are optimal for an acidic compound.
-
Perform Instrument Check: Run an instrument performance check using a standard compound to ensure the GC-MS is functioning correctly. Check for leaks in the system.
-
LC-MS/MS Analysis
Problem 3: High Matrix Effects (Ion Suppression or Enhancement)
-
Possible Causes:
-
Co-elution with Phospholipids: In plasma samples, phospholipids are a common source of ion suppression in ESI.
-
Insufficient Chromatographic Separation: The analyte may be co-eluting with other matrix components.
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Inadequate Sample Cleanup: The sample preparation method may not be effectively removing interfering substances.
-
-
Troubleshooting Steps:
-
Improve Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a broader range of interferences.[9] For plasma, consider a method specifically designed for phospholipid removal.
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Optimize Chromatography: Adjust the gradient profile or try a different column chemistry (e.g., a phenyl-hexyl column) to improve the separation of this compound from matrix components.
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Use a Stable Isotope-Labeled Internal Standard: A heavy-labeled version of the analyte will co-elute and experience similar matrix effects, allowing for accurate correction during quantification.
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Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[10]
-
Problem 4: Inconsistent Retention Time
-
Possible Causes:
-
Column Degradation: The stationary phase of the LC column may be degrading.
-
Mobile Phase Issues: Inconsistent mobile phase composition or pH.
-
System Leaks: A leak in the LC system can cause pressure fluctuations and retention time shifts.
-
Temperature Fluctuations: Changes in the column oven temperature can affect retention time.
-
-
Troubleshooting Steps:
-
Check Column Performance: Monitor column pressure and peak shape. If performance has declined, try washing the column or replace it.
-
Prepare Fresh Mobile Phase: Ensure accurate preparation of mobile phase buffers and solvents. Degas the mobile phase properly.
-
Inspect for Leaks: Check all fittings and connections for any signs of leakage.
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Verify Column Temperature: Ensure the column oven is maintaining a stable temperature.
-
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Human Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
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To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Acidify the sample with 10 µL of 2M HCl.
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate), vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and repeat the extraction.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Two-Step Oximation and Silylation):
-
To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 30 minutes.
-
Add 50 µL of BSTFA with 1% TMCS. Vortex and incubate at 60°C for 60 minutes.
-
-
GC-MS Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of derivatized this compound and the internal standard.
-
Protocol 2: LC-MS/MS Analysis of this compound in Human Urine
-
Sample Preparation (Dilute and Shoot):
-
Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter.
-
Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase containing the internal standard.
-
Vortex and transfer to an autosampler vial.
-
-
LC-MS/MS Parameters:
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Negative.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and its internal standard.
-
Data Presentation
Table 1: Example GC-MS SIM Ions for Derivatized this compound
| Compound | Derivatization | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | MOX-TMS | 246 | 117, 158 |
| IS (¹³C₆-2-Methyl-5-oxohexanoic acid) | MOX-TMS | 252 | 123, 164 |
MOX-TMS: Methoxyoxime-Trimethylsilyl derivative
Table 2: Example LC-MS/MS MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 143.1 | 99.1 | 15 |
| IS (D₃-2-Methyl-5-oxohexanoic acid) | 146.1 | 102.1 | 15 |
Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Troubleshooting logic for peak tailing in GC-MS analysis.
References
- 1. This compound | C7H12O3 | CID 440620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CA1076136A - Process for the preparation of 5-oxohexanoic acid and its derivatives - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Browse by Sample mixing - Biospecimen Research Database [brd.nci.nih.gov]
Technical Support Center: Optimization of GC-MS Parameters for 2-Methyl-5-oxohexanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 2-Methyl-5-oxohexanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). The information is tailored to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the GC-MS analysis of this compound?
A1: Yes, derivatization is a critical step for the successful analysis of organic acids like this compound by GC-MS.[1] The carboxyl group in the molecule makes it polar and non-volatile, which can lead to poor chromatographic peak shape (tailing) and low sensitivity. Derivatization converts the carboxylic acid into a more volatile and less polar derivative, typically an ester or a silylated compound, making it suitable for GC analysis.[2][3]
Q2: What are the recommended derivatization methods for this compound?
A2: The most common derivatization techniques for carboxylic acids are esterification and silylation.
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Esterification: This method converts the carboxylic acid to its corresponding ester, often a methyl ester, using reagents like methanolic HCl or boron trifluoride in methanol.[4][5] This is a robust and widely used technique for fatty acid analysis.[6]
-
Silylation: This involves replacing the active hydrogen in the carboxyl group with a trimethylsilyl (TMS) group.[2] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7] Silylation is a versatile method suitable for a wide range of functional groups.
The choice of method may depend on the sample matrix and the presence of other analytes.
Q3: What type of GC column is most suitable for analyzing derivatized this compound?
A3: A nonpolar or semi-polar capillary column is generally recommended for the analysis of derivatized organic acids. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).[8] These columns provide good resolution and thermal stability for a wide range of derivatized compounds. For the analysis of methyl esters, a DB-5 column is considered suitable.[8]
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: The identity of the peak can be confirmed by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley). The mass spectrum of the derivatized this compound will have a characteristic fragmentation pattern. Additionally, comparing the retention time of the peak with that of a pure, derivatized standard of this compound run under the same conditions will provide further confirmation.
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing)
-
Possible Cause: Incomplete derivatization.
-
Solution: Ensure the derivatization reaction has gone to completion. This may involve optimizing the reaction time, temperature, or the amount of derivatizing reagent.[7] It is also crucial to ensure the sample is dry, as water can interfere with the derivatization process.
-
-
Possible Cause: Active sites in the GC system.
-
Solution: Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing. Regularly replace the injector liner and septum.[8] Conditioning the column at a high temperature can help to remove contaminants. If the problem persists, trimming a small portion (e.g., 10-15 cm) from the front of the column may be necessary.
-
-
Possible Cause: Column overload.
Problem: Low Sensitivity/No Peak Detected
-
Possible Cause: Insufficient sample concentration.
-
Solution: If the analyte concentration is too low, consider concentrating the sample extract before derivatization.
-
-
Possible Cause: Degradation of the analyte.
-
Solution: this compound may be thermally labile. Ensure the injector and transfer line temperatures are not excessively high. It is important to find a balance between ensuring volatility and preventing degradation.
-
-
Possible Cause: Issues with the MS detector.
-
Solution: Check the tuning of the mass spectrometer to ensure it is operating within specifications. A dirty ion source can also lead to a decrease in sensitivity and may require cleaning.[10]
-
Problem: Ghost Peaks/Contamination
-
Possible Cause: Carryover from previous injections.
-
Solution: Run a solvent blank after a concentrated sample to check for carryover.[10] If ghost peaks are observed, bake out the column and clean the injector port.
-
-
Possible Cause: Contaminated reagents or solvents.
-
Solution: Use high-purity solvents and reagents. Run a blank with only the solvent and derivatization reagent to check for contamination.[11]
-
-
Possible Cause: Septum bleed.
-
Solution: The septum at the injector port can degrade over time and release volatile compounds. Replace the septum regularly.
-
Experimental Protocols
Protocol 1: Derivatization by Esterification (Methylation)
-
Sample Preparation: Accurately weigh approximately 1 mg of the dried sample containing this compound into a reaction vial.
-
Reagent Addition: Add 1 mL of 2% (v/v) sulfuric acid in methanol to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of n-hexane and 0.5 mL of saturated sodium bicarbonate solution. Vortex for 1 minute.
-
Sample Collection: Centrifuge the vial to separate the layers. Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean GC vial for analysis.
Protocol 2: GC-MS Analysis
The following table summarizes a typical set of GC-MS parameters for the analysis of derivatized this compound. These parameters may require further optimization for your specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
Visualizations
Caption: General Workflow for GC-MS Analysis of this compound
Caption: Troubleshooting Guide for Common GC-MS Issues
References
- 1. m.youtube.com [m.youtube.com]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. organic acid disorders and GC-MS - Chromatography Forum [chromforum.org]
- 9. youtube.com [youtube.com]
- 10. How Do I Troubleshoot a Problem on My GC-MS? | Gas Chromatography-Mass Spectrometry: How Do I Get the Best Results? | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 11. "Issues Encountered in Organic Acid Analysis Using GC/MS" - Chromatography Forum [chromforum.org]
Technical Support Center: NMR Spectroscopy of 2-Methyl-5-oxohexanoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-5-oxohexanoic acid.
Predicted NMR Data for this compound
For effective troubleshooting, a baseline understanding of the expected NMR spectrum is crucial. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates and can be influenced by the solvent, concentration, and experimental conditions.
Structure of this compound:
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Position | Proton | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Protons |
| 1 | COOH | 10.0 - 12.0 | Broad Singlet | 1H | - |
| 2 | CH | 2.4 - 2.6 | Multiplet | 1H | CH₃ (at C2), CH₂ (at C3) |
| 2 | CH₃ | 1.1 - 1.3 | Doublet | 3H | CH (at C2) |
| 3 | CH₂ | 1.6 - 1.8 | Multiplet | 2H | CH (at C2), CH₂ (at C4) |
| 4 | CH₂ | 2.5 - 2.7 | Triplet | 2H | CH₂ (at C3) |
| 6 | CH₃ | 2.1 - 2.3 | Singlet | 3H | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Position | Carbon | Chemical Shift (ppm) |
| 1 | COOH | 175 - 185 |
| 2 | CH | 40 - 50 |
| 2 | CH₃ | 15 - 25 |
| 3 | CH₂ | 30 - 40 |
| 4 | CH₂ | 35 - 45 |
| 5 | C=O | 205 - 220 |
| 6 | CH₃ | 25 - 35 |
Troubleshooting NMR Spectra: FAQs
This section addresses common issues encountered during the acquisition and interpretation of NMR spectra for this compound in a question-and-answer format.
Q1: The characteristic broad singlet for the carboxylic acid proton between 10-12 ppm is missing from my ¹H NMR spectrum.
A1: The absence of the carboxylic acid proton signal is a frequent issue and can be attributed to several factors:
-
Deuterium Exchange: The acidic proton of the carboxylic acid can readily exchange with deuterium atoms from deuterated solvents (e.g., CDCl₃, D₂O, Methanol-d₄).[1][2][3][4] This exchange makes the proton "invisible" to ¹H NMR spectroscopy.
-
Presence of Water: Traces of water in the NMR sample or solvent can also lead to the exchange of the carboxylic acid proton, causing the signal to broaden significantly or disappear into the baseline.[5][6]
-
Sample pH: If the sample is basic, the carboxylic acid will be deprotonated to its carboxylate form, and the acidic proton will not be present to give a signal.
Experimental Protocol for Verification:
-
D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum.[7] If the peak was present but broad, it will disappear completely after the D₂O shake, confirming it was the acidic proton.[1][2][4]
-
Use of Anhydrous Solvent: Prepare a fresh sample using a high-purity, anhydrous deuterated solvent to minimize water content.
-
Check Sample pH: Ensure the sample is not basic. If necessary, a very small amount of a deuterated acid can be added, although this can complicate the spectrum.
Q2: The peaks in my spectrum are broad and poorly resolved.
A2: Broad peaks can arise from several experimental factors:
-
Poor Shimming: The magnetic field homogeneity across the sample may not be optimized.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.
-
Insoluble Material: The presence of suspended, insoluble material in the NMR tube will negatively impact the field homogeneity.
-
Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening.
Experimental Protocol for Resolution:
-
Re-shim the Spectrometer: Carefully re-shim the instrument before acquiring the spectrum.
-
Dilute the Sample: If the sample is highly concentrated, dilute it with more deuterated solvent.
-
Filter the Sample: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Purify the Sample: If paramagnetic impurities are suspected, repurify the sample, for instance, by passing it through a short column of silica gel.
Q3: I am observing unexpected peaks in my spectrum that do not correspond to this compound.
A3: Extraneous peaks are typically due to impurities in the sample or the NMR solvent.
-
Residual Solvents: Solvents used during the synthesis or purification process (e.g., ethyl acetate, hexane, acetone) are common contaminants.
-
Grease: Grease from glassware joints can sometimes contaminate the sample.
-
Side Products: Impurities from the chemical synthesis may still be present.
Experimental Protocol for Identification and Removal:
-
Consult Impurity Tables: Compare the chemical shifts of the unknown peaks with published tables of common NMR solvent and grease impurities.
-
Purify the Sample: Re-purify your compound using an appropriate technique such as column chromatography, distillation, or recrystallization.
-
Run a Blank Spectrum: Acquire a spectrum of the deuterated solvent you are using to check for inherent impurities.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with the NMR spectrum of this compound.
References
- 1. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. To D2O or not to D2O? — Nanalysis [nanalysis.com]
Technical Support Center: 2-Methyl-5-oxohexanoic Acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common contamination sources during experiments with 2-Methyl-5-oxohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
A1: The most prevalent impurities often originate from side reactions during synthesis, unreacted starting materials, and residual solvents used in the reaction or purification steps. In syntheses involving a Michael-type addition, common side-products include higher molecular weight condensation products.
Q2: I see an unexpected peak in my NMR/GC-MS analysis. What could it be?
A2: Unexpected peaks can be attributed to several factors. Based on common synthetic routes, potential byproducts include 5-oxo-7-methyl-octen-6-oic acid derivatives (from the addition of mesityl oxide) or diester compounds (from a double Michael addition). It is also crucial to consider residual solvents from the workup and purification stages.
Q3: How can I remove residual solvents from my final product?
A3: Residual solvents can typically be removed by drying the product under high vacuum. For higher boiling point solvents, techniques like azeotropic distillation with a suitable solvent or careful recrystallization might be necessary. It is important to select a recrystallization solvent in which the desired product has good solubility at elevated temperatures and poor solubility at lower temperatures, while the solvent impurity remains soluble.
Q4: My product appears oily or fails to crystallize. What could be the issue?
A4: The presence of impurities can significantly hinder crystallization. Even small amounts of structurally similar byproducts or residual solvents can disrupt the crystal lattice formation. It is recommended to re-purify the material, for instance, through column chromatography, to remove these impurities before attempting crystallization again.
Troubleshooting Guides
Issue 1: Identification of Unknown Peaks in Analytical Spectra
If you observe unexpected peaks in your analytical data (e.g., NMR, GC-MS, HPLC), follow this guide to identify the potential contaminant.
Troubleshooting Workflow:
Fig. 1: Workflow for Identifying Unknown Peaks
Detailed Steps:
-
Analyze Spectroscopic Data: Carefully examine the NMR, Mass Spectrometry, and IR data of your sample.
-
Compare with Known Spectra: Compare the observed peaks with the known spectra of your starting materials and any solvents used in the synthesis and purification.
-
Identify Common Contaminants: If the peak does not correspond to a starting material or solvent, consider the possibility of common synthesis byproducts.
Issue 2: Presence of High Molecular Weight Byproducts
In syntheses analogous to the preparation of 5-oxohexanoic acid esters, high molecular weight byproducts can form.[1]
Potential High Molecular Weight Contaminants:
| Contaminant Name | Probable Origin |
| 5-oxo-7-methyl-octen-6-oic acid derivatives | Michael addition of mesityl oxide (an impurity in acetone or formed in situ) to the reaction intermediate.[1] |
| Di-adducts (e.g., Dimethyl acetylheptanedioate) | Double Michael addition of the enolate to the α,β-unsaturated ketone.[1] |
Troubleshooting and Purification:
-
Column Chromatography: Silica gel column chromatography is often effective in separating the desired product from higher molecular weight and less polar byproducts. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity can provide good separation.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be used to separate it from less volatile, higher molecular weight impurities.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purification. The choice of solvent is critical and may require some experimentation.
Issue 3: Residual Starting Materials and Solvents
Incomplete reactions or inefficient purification can lead to the presence of starting materials and solvents in the final product.
Troubleshooting and Purification:
-
Reaction Monitoring: Use techniques like TLC or GC to monitor the reaction progress and ensure it goes to completion.
-
Aqueous Workup: An acidic or basic aqueous wash can help remove unreacted acidic or basic starting materials.
-
Drying under Vacuum: To remove volatile organic solvents, dry the sample under high vacuum, possibly with gentle heating.
Experimental Protocols
Illustrative Synthesis of a 2-Alkyl-5-oxohexanoic Acid Derivative (General Procedure):
This protocol is a general representation of a Michael addition for the synthesis of a related compound and should be adapted and optimized for the specific synthesis of this compound.
Fig. 2: General Experimental Workflow
-
Reaction Setup: To a solution of a suitable base (e.g., sodium ethoxide) in a dry solvent (e.g., ethanol) at a controlled temperature, add the enolate precursor (e.g., a dialkyl malonate).
-
Michael Addition: To this solution, add the α,β-unsaturated ketone (e.g., mesityl oxide) dropwise, maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting materials are consumed.
-
Workup: Quench the reaction by adding a suitable acid (e.g., dilute HCl). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation.
-
Analysis: Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its structure and purity.
References
Enhancing the resolution of 2-Methyl-5-oxohexanoic acid chromatography
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 2-Methyl-5-oxohexanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, presented in a question-and-answer format.
Issue: Poor Resolution and Peak Tailing
Question: My chromatogram for this compound shows poor resolution between the analyte peak and other components, and the peak is tailing significantly. What are the potential causes and how can I fix this?
Answer:
Poor resolution and peak tailing are common problems when analyzing acidic compounds like this compound. The primary causes often relate to secondary interactions with the stationary phase and improper mobile phase conditions.[1][2]
Potential Causes & Solutions:
-
Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the carboxylic acid moiety of your analyte, leading to peak tailing.[1][2]
-
Solution: Lower the mobile phase pH to 3.0 or below to protonate the silanol groups, minimizing these interactions.[2] Using a highly deactivated or end-capped column can also mitigate this issue.
-
-
Inappropriate Mobile Phase pH: The ionization state of this compound is pH-dependent. If the mobile phase pH is not optimal, it can lead to poor peak shape and retention.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1]
-
Solution: Dilute your sample and inject a smaller volume to see if the peak shape improves.[2]
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]
-
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Frequently Asked Questions (FAQs)
1. What is the ideal mobile phase composition for separating this compound?
The ideal mobile phase will depend on the specific column and instrumentation used. However, a good starting point for reversed-phase chromatography is a gradient elution with:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid to achieve a pH between 2.5 and 3.5).[2][6]
-
Mobile Phase B: Acetonitrile or methanol.
The gradient can be optimized to achieve the desired retention time and resolution.
2. How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
Acetonitrile and methanol have different solvent strengths and selectivities.
-
Acetonitrile generally has a lower viscosity and can provide sharper peaks and better efficiency.
-
Methanol can offer different selectivity due to its ability to engage in hydrogen bonding, which might be beneficial for separating this compound from other closely related compounds.[7]
It is often worthwhile to screen both solvents during method development.
3. Should I use a buffer in my mobile phase?
Yes, using a buffer is highly recommended to maintain a stable pH throughout the analysis.[1] This is crucial for reproducible retention times and consistent peak shapes, especially for ionizable compounds like this compound.[4] Good buffer choices for a pH range of 2.5-4.5 include phosphate or formate buffers.[4]
4. What type of column is best suited for this analysis?
A C18 column is a common and robust choice for the reversed-phase separation of small organic acids. For improved peak shape, consider using a column with a modern, high-purity silica and dense end-capping to minimize silanol interactions. For higher resolution and faster analysis times, a column with smaller particle sizes (e.g., sub-2 µm for UHPLC) can be used.[7]
5. How can I improve the resolution if my analyte co-elutes with an impurity?
To improve the resolution between two co-eluting peaks, you can modify the following parameters:
-
Decrease the gradient slope: A shallower gradient provides more time for the components to separate.[6]
-
Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.[7]
-
Adjust the mobile phase pH: Small changes in pH can affect the retention of ionizable compounds differently, potentially improving resolution.[6][7]
-
Lower the flow rate: This can increase the efficiency of the separation, leading to narrower peaks and better resolution, although it will increase the run time.[6]
-
Increase the column temperature: Higher temperatures can improve mass transfer and may alter selectivity.[6]
Key Factors Influencing Resolution
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. agilent.com [agilent.com]
- 4. veeprho.com [veeprho.com]
- 5. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mastelf.com [mastelf.com]
- 7. pharmaguru.co [pharmaguru.co]
2-Methyl-5-oxohexanoic acid sample preparation for mass spectrometry
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for the sample preparation of 2-Methyl-5-oxohexanoic acid for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often required for the analysis of this compound?
A1: Derivatization is a crucial step to improve the analytical properties of keto acids like this compound. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization increases the volatility and thermal stability of the analyte. For Liquid Chromatography-Mass Spectrometry (LC-MS), it can enhance ionization efficiency and improve chromatographic separation and detection sensitivity.[1][2]
Q2: What are the most common derivatization techniques for this type of keto acid?
A2: Common derivatization strategies include:
-
Oximation: Reaction with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) targets the keto group, creating a stable oxime derivative suitable for both LC-MS/MS and GC-MS.[3][4]
-
Quinoxalinol Formation: Derivatization with o-phenylenediamine (OPD) reacts with the α-keto acid structure, which is then analyzed by LC-MS.[5]
-
Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl ester) to increase volatility for GC-MS analysis.[6][7] This is often done using reagents like methanolic HCl.[6]
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens on both the carboxyl and potentially the enol form of the keto group with a trimethylsilyl (TMS) group, making the molecule suitable for GC-MS.[8]
Q3: What methods are recommended for extracting this compound from biological samples?
A3: The choice of extraction method depends on the sample matrix.
-
Protein Precipitation: For samples like plasma, serum, or tissue homogenates, protein precipitation is a common first step. This is often achieved using a cold acid (e.g., perchloric acid) or an organic solvent like methanol.[5][9]
-
Liquid-Liquid Extraction (LLE): After initial extraction or derivatization, LLE with a solvent like ethyl acetate can be used to isolate the analyte from the aqueous phase.[1][5]
-
Solid-Phase Extraction (SPE): SPE can also be employed to clean up the sample and concentrate the analyte before analysis.[1]
Q4: Should I use GC-MS or LC-MS/MS for my analysis?
A4: Both techniques are powerful for analyzing keto acids, and the choice depends on your specific needs.
-
GC-MS offers excellent chromatographic resolution but almost always requires a derivatization step to make the analyte volatile.[1]
-
LC-MS/MS provides high sensitivity and specificity and can sometimes analyze the compound without derivatization, though derivatization is often used to improve performance.[3][4][9] LC-MS/MS is particularly effective for analyzing low-abundance compounds in complex biological matrices.[1]
Troubleshooting Guide
Problem: I am observing low or no signal for my analyte.
-
Possible Cause: Inefficient extraction or derivatization.
-
Solution: Ensure your extraction solvent is appropriate for this compound. Verify that the derivatization reaction conditions (temperature and time) are optimal, as incomplete reactions are a common issue. For silylation, the reactivity order is generally alcohol > phenol > carboxylic acid > amine > amide, so ensure conditions are sufficient for the carboxylic acid group.
-
-
Possible Cause: Poor ionization.
-
Possible Cause: Ion suppression from matrix components.
-
Solution: Improve your sample cleanup procedure. Incorporate an additional purification step like SPE or LLE. Diluting the sample can also mitigate ion suppression, but may compromise detection limits.[10]
-
-
Possible Cause: Analyte degradation.
Problem: My analytical results show poor reproducibility.
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure precise and consistent timing, temperature, and reagent volumes, especially during the derivatization step.[3] Use of an internal standard, preferably a stable isotope-labeled version of the analyte, is highly recommended to correct for variations during sample preparation and injection.[5]
-
-
Possible Cause: Sample carryover in the analytical system.
Problem: I am seeing extraneous peaks or high background noise.
-
Possible Cause: Contaminated reagents or glassware.
-
Solution: Use high-purity solvents and reagents. To prevent sample loss through adsorption to glass surfaces, especially in low-level analyses, consider silanizing glassware.[2]
-
-
Possible Cause: Incomplete derivatization or side reactions.
-
Solution: Optimize the derivatization reaction to ensure it goes to completion. This may involve adjusting the temperature, time, or the ratio of sample to derivatizing reagent. Multiple derivatives can sometimes form, complicating the chromatogram.[8]
-
Experimental Protocols
Protocol 1: Extraction and OPD Derivatization for LC-MS Analysis (Adapted from Tissue Analysis)
This protocol is suitable for the analysis of keto acids from biological tissues.[5]
-
Homogenization: Weigh the frozen tissue powder (100 mg) and add 300 µL of cold 3 M perchloric acid.
-
Extraction: Sonicate the mixture on ice for 10 seconds, repeating twice.
-
Deproteinization: Centrifuge the homogenate at 25,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the keto acids. At this stage, an internal standard (e.g., a 13C-labeled keto acid) should be added.[5]
-
Derivatization: Mix the supernatant with a solution of o-phenylenediamine (OPD).
-
Purification: Perform a liquid-liquid extraction using ethyl acetate to isolate the derivatized keto acids.[5]
-
Drying: Lyophilize the ethyl acetate fraction in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried sample in a suitable solvent, such as 200 mM ammonium acetate, for LC-MS injection.[5]
Protocol 2: PFBHA Derivatization for LC-MS/MS Analysis (Adapted from Plasma Analysis)
This protocol uses O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatization for sensitive detection.[3][4]
-
Deproteinization: Precipitate proteins from a plasma sample by adding a sufficient volume of a cold organic solvent (e.g., methanol).[9]
-
Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Derivatization: Add the PFBHA derivatizing reagent to the supernatant. The reaction can be performed under mild conditions (e.g., 0°C for 30 minutes).[4]
-
Analysis: Following the reaction, the sample can be directly diluted and injected into the LC-MS/MS system for analysis in multiple reaction monitoring (MRM) mode.[3][4] This procedure is advantageous as it often does not require difficult extraction or evaporation steps.[3]
Quantitative Data Summary
The following table summarizes performance metrics from published methods for keto acid analysis, which can serve as a benchmark for method development.
| Parameter | Method | Matrix | Value | Reference |
| Recovery Rate | PFBHA Derivatization & LC-MS/MS | Rat Plasma | 96 - 109% | [3][4] |
| Recovery Rate | Methanol Extraction & HPLC-Q-TOF/MS | Serum | 78.4 - 114.3% | [9] |
| Reproducibility (CV%) | PFBHA Derivatization & LC-MS/MS | Rat Plasma | 1.1 - 4.7% | [3][4] |
| Limit of Detection | PFBHA Derivatization & LC-MS/MS | Rat Plasma | 0.01 - 0.25 µM | [3][4] |
| Linearity (r²) | PFBHA Derivatization & LC-MS/MS | Rat Plasma | > 0.997 | [3][4] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preparation of this compound samples for mass spectrometry analysis.
Caption: General workflow for this compound sample preparation.
References
- 1. Ketone Bodies Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. gcms.cz [gcms.cz]
- 3. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gmi-inc.com [gmi-inc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Preventing degradation of 2-Methyl-5-oxohexanoic acid during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-5-oxohexanoic acid. The information provided is designed to help prevent degradation of the compound during storage and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors that can lead to the degradation of this compound, a gamma-keto acid, include elevated temperatures, exposure to high and low pH conditions, oxidizing agents, and light. While gamma-keto acids are generally more stable than their beta-keto counterparts, which are prone to thermal decarboxylation, they can still degrade over time.[1][2][3]
Q2: What is the recommended temperature for storing this compound?
A2: To minimize degradation, it is recommended to store this compound at low temperatures. For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, freezing at -20°C or -80°C is recommended to significantly slow down potential degradation pathways.[4] Some suppliers also recommend cold-chain transportation to maintain the integrity of the compound during shipping.
Q3: How can I detect if my sample of this compound has degraded?
A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, precipitation) or, more accurately, through analytical techniques. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly effective methods for assessing the purity of your sample and identifying any degradation products.[5][6][7] These methods can quantify the amount of intact this compound and any new peaks that may indicate degradation products.
Q4: Is this compound susceptible to decarboxylation?
A4: this compound is a gamma-keto acid. Unlike beta-keto acids, which readily undergo thermal decarboxylation, gamma-keto acids are not prone to this specific degradation pathway under normal storage conditions.[1][2][3] However, other degradation mechanisms may occur.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the storage and stability of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage. | 1. Verify the storage conditions (temperature, protection from light). 2. Assess the purity of the stored compound using HPLC or LC-MS/MS. 3. If degradation is confirmed, procure a new batch of the compound and store it under the recommended conditions. |
| Visible changes in the sample (e.g., discoloration, precipitation). | Chemical degradation or contamination. | 1. Do not use the sample for experiments. 2. Document the changes and contact the supplier for a replacement or refund. 3. Review your handling and storage procedures to prevent future occurrences. |
| Inconsistent results between different aliquots of the same batch. | Inhomogeneous sample due to freeze-thaw cycles or improper mixing after thawing. | 1. Avoid repeated freeze-thaw cycles. Aliquot the compound into smaller, single-use vials upon receipt. 2. Before use, ensure the thawed sample is completely dissolved and homogeneous by gentle vortexing. |
Experimental Protocols
Protocol for Stability Assessment of this compound using HPLC
This protocol outlines a method to assess the stability of this compound under various storage conditions.
1. Objective: To quantify the percentage of intact this compound over time under different storage conditions.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 HPLC column
-
HPLC system with UV detector
3. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time Zero): Immediately after preparation, analyze the stock solution by HPLC to determine the initial purity. This will serve as the baseline.
-
Storage Conditions: Aliquot the stock solution into several vials and store them under the following conditions:
-
Refrigeration (2-8°C)
-
Freezer (-20°C)
-
Ultra-low freezer (-80°C)
-
Room temperature (20-25°C) - for accelerated degradation study
-
-
Time Points for Analysis: Analyze the samples at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute the compound.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate the peak area of this compound at each time point. The percentage of remaining compound can be calculated as: (Peak Area at Time X / Peak Area at Time Zero) * 100
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the compound to understand its degradation pathways.[8][9][10][11][12]
1. Objective: To identify potential degradation products and pathways of this compound under stress conditions.
2. Procedure:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of the compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by LC-MS/MS to identify and characterize the degradation products.
Visualizations
Caption: Troubleshooting workflow for storage issues.
References
- 1. Keto acid - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic chemistry - Why are beta-ketoacids better at decarboxylation than gamma or delta? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. methyl 5-oxohexanoate CAS#: 13984-50-4 [m.chemicalbook.com]
- 5. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pharmtech.com [pharmtech.com]
- 10. scispace.com [scispace.com]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
Interference in analytical detection of 2-Methyl-5-oxohexanoic acid
Welcome to the technical support center for the analytical detection of 2-Methyl-5-oxohexanoic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during its quantification. While specific literature on this compound is limited, the principles outlined here are based on well-established methods for analyzing small organic keto acids.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for quantifying this compound?
A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. The choice depends on sample complexity, required sensitivity, and available instrumentation.
-
GC-MS: Often provides excellent chromatographic separation and structural information. However, it requires a chemical derivatization step to make the analyte volatile and thermally stable.[1][2][3]
-
LC-MS/MS: Generally offers high sensitivity and specificity without the need for derivatization, making sample preparation simpler. However, it can be more susceptible to matrix effects.[4]
Q2: Why is derivatization necessary for GC-MS analysis of this compound?
A2: Derivatization is crucial for GC-MS analysis of compounds with active hydrogen groups, such as the carboxylic acid in this compound.[2] This process replaces the active hydrogen with another group, which accomplishes two key goals:
-
Increases Volatility: The resulting derivative is more easily vaporized in the GC inlet.
-
Improves Thermal Stability: It prevents the compound from degrading at the high temperatures used in the GC oven.[3] Common derivatization methods include silylation and alkylation (esterification).[2][5]
Q3: What are "matrix effects" and how can they interfere with my analysis?
A3: Matrix effects refer to the alteration of analyte ionization, causing signal suppression or enhancement, due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[4][6][7] These effects are a significant source of interference, particularly in LC-MS/MS, and can lead to inaccurate quantification.[4] Components like salts, lipids, and proteins in biological samples are common causes.[6]
Q4: How can I minimize interference from the sample matrix?
A4: Effective sample preparation is critical. Common techniques include:
-
Protein Precipitation (PPT): A simple method to remove the bulk of proteins, often used for plasma or serum.
-
Liquid-Liquid Extraction (LLE): Separates the analyte from matrix components based on differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly effective and selective method that uses a solid sorbent to isolate the analyte of interest and remove interfering compounds.[8]
For very complex or rare matrices where interference is high, using a "surrogate matrix" (a substitute matrix that mimics the biological sample) for calibration standards can be an effective strategy.[9][10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor or No Analyte Peak Detected
Q: I've injected my sample, but I see a very small peak or no peak at all for this compound. What could be the cause?
A: This issue can stem from multiple points in the analytical workflow. Consider the following causes and solutions:
-
Cause 1: Incomplete Derivatization (GC-MS). The reaction may be inefficient.
-
Solution: Verify the freshness of your derivatization reagent. Optimize the reaction time and temperature. Ensure your sample is completely dry before adding the reagent, as water can quench the reaction.
-
-
Cause 2: Analyte Degradation. The compound may be unstable under your sample storage or preparation conditions.
-
Solution: Ensure samples are stored at an appropriate temperature (e.g., -80°C). Minimize freeze-thaw cycles. Process samples on ice if thermal degradation is suspected.
-
-
Cause 3: Severe Matrix Suppression (LC-MS). Co-eluting matrix components may be preventing your analyte from ionizing effectively.
-
Solution: Improve your sample cleanup procedure (e.g., switch from protein precipitation to SPE).[8] Adjust chromatographic conditions to better separate the analyte from the interfering matrix components.
-
-
Cause 4: Incorrect Mass Spectrometer Settings. The instrument may not be set to monitor the correct mass-to-charge (m/z) ions.
-
Solution: Confirm the expected m/z for the parent ion and its fragments. For a derivatized compound, ensure you are targeting the mass of the derivative, not the original molecule.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatographic peak is not symmetrical. What causes this and how can I fix it?
A: Poor peak shape compromises resolution and integration, leading to inaccurate quantification.
-
Cause 1: Active Sites in the GC/LC System. The analyte's carboxylic acid or ketone group can interact with active sites in the GC inlet liner, column, or LC flow path.
-
Cause 2: Column Contamination or Degradation. Buildup of matrix components on the column can lead to peak tailing or splitting.
-
Solution: Implement a more robust sample cleanup method.[8] Use a guard column to protect the analytical column. Flush the column according to the manufacturer's instructions.
-
-
Cause 3: Injection Solvent Mismatch (LC). If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the initial mobile phase.[8]
-
Issue 3: Inconsistent and Irreproducible Results
Q: My results vary significantly between injections or between different sample batches. What is causing this variability?
A: Lack of reproducibility is a critical issue that undermines the validity of your data.
-
Cause 1: Inconsistent Sample Preparation. Manual extraction procedures can introduce variability.
-
Solution: Use an internal standard (IS) that is structurally similar to the analyte to compensate for variations in extraction efficiency and matrix effects.[10] Automate sample preparation steps where possible.
-
-
Cause 2: Variable Matrix Effects. The composition of biological samples can differ, leading to varying degrees of ion suppression or enhancement.
-
Solution: Use a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences the same matrix effects. If unavailable, use matrix-matched calibration standards to compensate.[7]
-
-
Cause 3: Instrument Instability. Fluctuations in the LC pump, autosampler, or mass spectrometer can cause inconsistent results.
-
Solution: Perform regular system suitability tests. Monitor instrument performance by injecting a standard solution periodically throughout the analytical run.
-
Data Presentation & Key Parameters
Table 1: Comparison of Common Derivatization Reagents for GC-MS of Carboxylic Acids
| Derivatization Method | Reagent Example | Target Group | Advantages | Disadvantages |
| Silylation | MTBSTFA, BSTFA + TMCS | Carboxylic Acid (-COOH) | Forms stable derivatives, reaction is often rapid and quantitative.[1][11] | Reagents are moisture-sensitive; derivatives can be prone to hydrolysis. |
| Alkylation (Esterification) | BF₃-Methanol, PFBBr | Carboxylic Acid (-COOH) | Derivatives are very stable.[2][12] PFBBr allows for highly sensitive detection with an ECD.[5] | Can require harsher conditions (e.g., heat); some reagents are highly toxic. |
| Oximation | Hydroxylamine, PFBHA | Ketone (C=O) | Stabilizes keto-enol tautomers, preventing multiple peaks for one compound.[3][13] | Adds an extra step to the sample preparation process. |
Note: For this compound, a two-step derivatization (oximation followed by silylation or alkylation) may be necessary to address both the ketone and carboxylic acid functional groups.
Table 2: Predicted GC-MS Fragments for a TMS-Derivative of this compound
The fragmentation pattern is key to confirming the identity of the analyte. Below are hypothetical, yet likely, fragments based on common fragmentation rules for TMS-derivatized organic acids.[14][15][16]
| m/z Value | Ion Structure/Origin | Significance |
| M-15 | [M-CH₃]⁺ | Loss of a methyl group from the TMS moiety. A very common and indicative fragment. |
| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl group itself. A strong signal indicates successful silylation. |
| 117 | [COOSi(CH₃)₃]⁺ | Fragment containing the derivatized carboxyl group. |
| M-43 | [M-CH(CH₃)₂]⁺ or [M-C₃H₇]⁺ | Loss of the isopropyl group from the ketone end of the molecule. |
| 59 | [COOCH₃]⁺ (from rearrangement) | A common fragment for methyl esters, could arise from rearrangement. |
Note: The exact fragmentation will need to be confirmed experimentally by analyzing a pure standard. Research on the closely related 5-oxohexanoic acid has shown unusual fragmentation behavior, such as the simultaneous loss of CO₂ and CH₂CH₂, which could also be possible for this analyte.[17]
Experimental Protocols
Protocol 1: General GC-MS Method with Derivatization
-
Sample Extraction: Extract this compound from the biological matrix using Liquid-Liquid Extraction or Solid-Phase Extraction.
-
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 30-40°C. It is critical to remove all water.
-
Derivatization (Two-Step):
-
Oximation: Add 50 µL of methoxylamine hydrochloride in pyridine to the dry residue. Cap tightly and heat at 60°C for 30 minutes to protect the ketone group.[3]
-
Silylation: Cool the sample, then add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Cap and heat at 70°C for 60 minutes to derivatize the carboxylic acid group.[11]
-
-
GC-MS Analysis:
-
Column: Use a mid-polarity column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL in splitless mode.
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Operate in full scan mode (e.g., m/z 50-550) to identify the analyte and its fragments.[3] For quantification, switch to Selected Ion Monitoring (SIM) mode using the characteristic ions identified in full scan mode for improved sensitivity.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma
-
Sample Aliquot: Pipette 100 µL of plasma into a microcentrifuge tube. Add internal standard.
-
Acidification: Add 10 µL of 1M HCl to protonate the carboxylic acid, making it less water-soluble.
-
Extraction: Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube, avoiding the protein disk at the interface.
-
Evaporation & Reconstitution: Evaporate the solvent (as described in Protocol 1). For LC-MS, reconstitute the residue in the mobile phase. For GC-MS, proceed to derivatization.
Visualizations
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. metbio.net [metbio.net]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. "Issues Encountered in Organic Acid Analysis Using GC/MS" - Chromatography Forum [chromforum.org]
- 12. gcms.cz [gcms.cz]
- 13. mdpi.com [mdpi.com]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methyl-5-oxohexanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methyl-5-oxohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the acetoacetic ester synthesis. This method involves the alkylation of an acetoacetic ester, typically ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the target γ-keto acid.
Q2: What are the key steps in the acetoacetic ester synthesis of this compound?
A2: The synthesis can be broken down into three main stages:
-
Enolate Formation: Deprotonation of ethyl acetoacetate at the α-carbon using a suitable base to form a stabilized enolate.
-
Alkylation: Sequential nucleophilic substitution reactions of the enolate with appropriate alkyl halides to introduce the methyl and the 3-oxobutyl groups.
-
Hydrolysis and Decarboxylation: Hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation of the resulting β-ketoacid upon heating to yield this compound.[1][2]
Q3: What are the major challenges when scaling up this synthesis?
A3: Scaling up the synthesis of this compound can present several challenges, including:
-
Exothermic Reactions: The initial deprotonation and subsequent alkylation steps can be exothermic, requiring careful temperature control on a larger scale to prevent runaway reactions and the formation of side products.
-
Mixing Efficiency: Ensuring homogeneous mixing of reactants, especially during the formation of the enolate and the alkylation steps, becomes more critical in larger reactors.
-
Work-up and Extraction: Handling large volumes during aqueous work-up and extraction can be cumbersome and may lead to the formation of emulsions.
-
Purification: Purification of the final product on a large scale, typically by vacuum distillation, requires specialized equipment and careful control of temperature and pressure to avoid decomposition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Alkylated Ester | 1. Incomplete enolate formation. 2. Competing elimination reaction with the alkyl halide. 3. Dialkylation or polyalkylation.[3] 4. Transesterification if the alkoxide base does not match the ester. | 1. Ensure anhydrous conditions and use a sufficiently strong and appropriate base (e.g., sodium ethoxide in ethanol). 2. Use a primary alkyl halide, as secondary and tertiary halides are more prone to elimination.[4][5] 3. Use a controlled stoichiometry of the alkylating agent and add it slowly to the reaction mixture. Consider using a stronger base like LDA for more controlled monoalkylation.[1] 4. Always use an alkoxide base that corresponds to the alkyl group of the acetoacetic ester (e.g., sodium ethoxide for ethyl acetoacetate). |
| Incomplete Hydrolysis of the Ester | 1. Insufficient reaction time or temperature. 2. Inadequate concentration of the acid or base catalyst. | 1. Increase the reaction time and/or temperature during the hydrolysis step. Monitor the reaction progress by TLC or GC. 2. Ensure the use of a sufficient excess of the hydrolyzing agent (e.g., aqueous HCl or NaOH). |
| Incomplete Decarboxylation | 1. Insufficient heating during the final step. | 1. Ensure the reaction mixture is heated to a sufficiently high temperature (typically around 100 °C or higher) to drive the decarboxylation to completion.[6] The evolution of CO2 gas should be observed. |
| Formation of Side Products | 1. Self-condensation of ethyl acetoacetate. 2. Dialkylation at the α-carbon. 3. O-alkylation instead of C-alkylation. | 1. Add the base to the ethyl acetoacetate at a low temperature to minimize self-condensation before adding the alkylating agent. 2. Control the stoichiometry of the alkylating agents and consider a two-step alkylation process with purification of the mono-alkylated intermediate. 3. C-alkylation is generally favored with acetoacetic esters, but O-alkylation can occur. Using less polar aprotic solvents can sometimes favor C-alkylation. |
| Difficult Purification | 1. Presence of high-boiling impurities. 2. Thermal decomposition during distillation. 3. Formation of an emulsion during work-up. | 1. Perform a thorough aqueous work-up to remove water-soluble impurities. Consider a pre-purification step like column chromatography on a smaller scale if feasible. 2. Use vacuum distillation with a well-controlled temperature and pressure to minimize the risk of decomposition. A short-path distillation apparatus can be beneficial. 3. Add a saturated brine solution to help break up emulsions. If the emulsion persists, filtration through a pad of celite may be effective. |
Data Presentation
The following table provides an illustrative comparison of key experimental parameters for the synthesis of this compound at different scales. Please note that these are representative values and may require optimization for specific laboratory conditions.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Ethyl Acetoacetate | 10 g | 1 kg | 100 kg |
| Base (Sodium Ethoxide) | 1.1 eq | 1.1 eq | 1.1 eq |
| Alkylating Agent 1 | Stoichiometric | Stoichiometric | Stoichiometric |
| Alkylating Agent 2 | Stoichiometric | Stoichiometric | Stoichiometric |
| Reaction Time (Alkylation) | 2-4 hours | 4-8 hours | 8-16 hours |
| Reaction Temperature | 25-50 °C | 30-60 °C | 40-70 °C |
| Hydrolysis Time | 4-6 hours | 8-12 hours | 12-24 hours |
| Typical Yield | 60-70% | 55-65% | 50-60% |
| Purification Method | Vacuum Distillation | Fractional Vacuum Distillation | Fractional Vacuum Distillation |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Lab Scale)
This protocol outlines a representative procedure for the synthesis of this compound via the acetoacetic ester synthesis.
Step 1: Alkylation of Ethyl Acetoacetate with 1-bromo-3-chloropropane
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the sodium ethoxide solution to 0-5 °C in an ice bath.
-
Add ethyl acetoacetate (1.0 eq) dropwise to the cooled sodium ethoxide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add 1-bromo-3-chloropropane (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mono-alkylated product.
Step 2: Methylation of the Intermediate
-
Prepare a fresh solution of sodium ethoxide in anhydrous ethanol as described in Step 1.
-
Dissolve the crude mono-alkylated product from Step 1 in anhydrous ethanol and add it dropwise to the cooled sodium ethoxide solution.
-
After stirring for 30 minutes at room temperature, add methyl iodide (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Work-up the reaction as described in Step 1 to obtain the crude dialkylated ethyl acetoacetate derivative.
Step 3: Hydrolysis and Decarboxylation
-
To the crude dialkylated product, add an excess of 6M aqueous hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. The evolution of carbon dioxide should be observed.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CA1076136A - Process for the preparation of 5-oxohexanoic acid and its derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid - Google Patents [patents.google.com]
- 5. This compound | C7H12O3 | CID 440620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-Methyl-5-oxohexanoic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established and potential synthetic methods for 2-Methyl-5-oxohexanoic acid, a valuable building block in various chemical syntheses. We will delve into two primary strategies: the Acetoacetic Ester Synthesis and a Michael Addition-based approach, presenting detailed experimental protocols and a quantitative comparison of their performance.
At a Glance: Comparison of Synthesis Methods
| Parameter | Acetoacetic Ester Synthesis | Michael Addition |
| Starting Materials | Ethyl 2-methyl-3-oxobutanoate, 3-bromopropene | Ethyl acetoacetate, Iodomethane, Methyl vinyl ketone |
| Key Reactions | Alkylation, Hydrolysis, Decarboxylation | Michael Addition, Alkylation, Hydrolysis, Decarboxylation |
| Reported Yield | Estimated moderate to good | Potentially high |
| Scalability | Generally good | Good |
| Purity | Good, requires purification | Good, requires purification |
| Reaction Time | Multi-step, potentially lengthy | Multi-step, potentially lengthy |
Method 1: The Acetoacetic Ester Synthesis Route
The acetoacetic ester synthesis is a classic and versatile method for the preparation of ketones and substituted acetic acids. In the context of this compound, this approach involves the alkylation of a methylated acetoacetic ester derivative.
Experimental Protocol
Step 1: Alkylation of Ethyl 2-methyl-3-oxobutanoate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
To this solution, add ethyl 2-methyl-3-oxobutanoate (1 equivalent) dropwise with stirring.
-
After the addition is complete, add 3-bromopropene (1 equivalent) dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 2-allyl-2-methyl-3-oxobutanoate.
Step 2: Ozonolysis and Reductive Workup
-
Dissolve the crude product from the previous step in a suitable solvent such as dichloromethane or methanol.
-
Cool the solution to -78°C and bubble ozone through it until a blue color persists, indicating the complete consumption of the alkene.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide or zinc dust in acetic acid, and allow the mixture to warm to room temperature.
-
Stir for several hours until the ozonide is completely reduced.
-
Work up the reaction by washing with water and brine. Dry the organic layer and concentrate to yield the crude ethyl 2-methyl-5-oxohexanoate.
Step 3: Hydrolysis and Decarboxylation
-
To the crude ethyl 2-methyl-5-oxohexanoate, add a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for 2-4 hours to facilitate saponification of the ester.
-
After cooling, carefully acidify the reaction mixture with dilute sulfuric acid or hydrochloric acid until the pH is acidic.
-
Gently heat the acidified mixture to induce decarboxylation, which is often evidenced by the evolution of carbon dioxide.
-
After the gas evolution ceases, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be further purified by distillation or chromatography.
Method 2: Michael Addition Approach
This strategy leverages the Michael addition of an enolate to an α,β-unsaturated ketone, followed by further functional group manipulations to arrive at the target molecule.
Experimental Protocol
Step 1: Michael Addition of Ethyl Acetoacetate to Methyl Vinyl Ketone
-
In a reaction vessel, dissolve ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol or tert-butanol.
-
Add a catalytic amount of a base, such as sodium ethoxide or potassium tert-butoxide, to generate the enolate.
-
Cool the mixture and add methyl vinyl ketone (1 equivalent) dropwise, maintaining a low temperature to control the reaction.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by TLC.
-
Neutralize the reaction mixture and remove the solvent.
-
Extract the product, ethyl 2-acetyl-5-oxohexanoate, with an organic solvent, wash with water and brine, dry, and concentrate.
Step 2: Methylation of the Michael Adduct
-
Dissolve the product from the previous step in a suitable solvent like acetone or dimethylformamide.
-
Add a base such as potassium carbonate to deprotonate the α-carbon.
-
Add iodomethane (1.1 equivalents) and stir the reaction mixture at room temperature or with gentle heating until the methylation is complete.
-
Filter off the inorganic salts and remove the solvent.
-
Purify the resulting ethyl 2-acetyl-2-methyl-5-oxohexanoate by distillation or chromatography.
Step 3: Hydrolysis and Decarboxylation
-
Subject the methylated Michael adduct to hydrolysis and decarboxylation using a similar procedure as described in Step 3 of the Acetoacetic Ester Synthesis. Use a strong acid or base to hydrolyze the ester and one of the keto groups to a carboxylic acid, followed by heating to promote decarboxylation to yield this compound.
Logical Workflow of Synthesis Comparison
Caption: A flowchart comparing the key stages of the Acetoacetic Ester and Michael Addition synthesis routes for this compound.
Conclusion
Both the Acetoacetic Ester Synthesis and the Michael Addition approach offer viable pathways to this compound. The choice of method will likely depend on the availability and cost of starting materials, desired scale of the reaction, and the laboratory's expertise with specific reaction types. The Michael addition route may offer higher convergence and potentially better overall yields, while the acetoacetic ester synthesis is a well-established and robust method. Further optimization of reaction conditions for both routes could lead to improved performance metrics. Researchers are encouraged to evaluate both methods based on their specific needs and resources.
A Comparative Guide to Keto Acids in Biological Systems: From Central Metabolic Hubs to Lesser-Known Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keto acids, organic compounds containing both a carboxylic acid and a ketone group, are pivotal players in cellular metabolism and signaling. Their roles range from central intermediates in energy production to signaling molecules that influence gene expression and cellular processes. This guide provides a comparative overview of the well-established biological functions of prominent keto acids, namely alpha-ketoglutarate (α-KG) and beta-hydroxybutyrate (BHB), and contrasts them with the less-characterized 2-Methyl-5-oxohexanoic acid and other branched-chain keto acids (BCKAs).
Established Key Players: Alpha-Ketoglutarate and Beta-Hydroxybutyrate
Alpha-ketoglutarate and beta-hydroxybutyrate are two of the most extensively studied keto acids, each with a profound impact on cellular function.
Alpha-Ketoglutarate (α-KG): A Central Metabolic Intermediate
Alpha-ketoglutarate is a key intermediate in the Krebs cycle, a fundamental pathway for cellular energy production.[1] Beyond its role in metabolism, α-KG is involved in a variety of other cellular processes, including nitrogen scavenging and amino acid synthesis.[1][2] Emerging evidence also points to its role in gene expression regulation and as a signaling molecule.[2]
Beta-Hydroxybutyrate (BHB): More Than Just an Energy Substrate
Beta-hydroxybutyrate is one of the three ketone bodies produced by the liver from fatty acids during periods of low glucose availability, such as fasting or prolonged exercise.[3] While it serves as a crucial alternative energy source for tissues like the brain, heart, and skeletal muscle, BHB also functions as a signaling molecule with diverse effects on cellular processes, including inflammation and gene expression.[3][4][5]
Comparative Analysis of Biological Functions
The distinct roles of α-KG and BHB are summarized below, highlighting their involvement in key biological pathways.
| Feature | Alpha-Ketoglutarate (α-KG) | Beta-Hydroxybutyrate (BHB) |
| Primary Metabolic Role | Key intermediate in the Krebs cycle, linking carbohydrate and amino acid metabolism.[1][2] | Alternative energy source produced during ketosis.[3] |
| Signaling Functions | Regulator of gene expression and cell signaling pathways (e.g., mTOR).[2] | Inhibition of histone deacetylases (HDACs), activation of G-protein coupled receptors, modulation of inflammatory pathways.[5] |
| Tissue-Specific Roles | Central metabolic fuel for gastrointestinal tract cells, stimulates protein synthesis in muscles.[1] | Primary alternative fuel for the brain during low glucose conditions.[3] |
| Clinical Relevance | Studied for its potential in improving cellular energy status, immunity, and health.[2] | Investigated for its potential therapeutic effects in metabolic disorders and neurodegenerative diseases.[5] |
Signaling and Metabolic Pathways
The intricate signaling and metabolic pathways of α-KG and BHB are visualized below.
Caption: Metabolic and signaling pathways of alpha-ketoglutarate.
Caption: Synthesis, utilization, and signaling of beta-hydroxybutyrate.
The Enigmatic this compound and Other Branched-Chain Keto Acids
In contrast to the well-documented roles of α-KG and BHB, information on the biological activity of this compound is sparse. It belongs to the broader class of branched-chain keto acids (BCKAs), which are derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.
Alpha-Ketoisocaproate (KIC): A Representative BCKA
Alpha-ketoisocaproate (KIC), the keto acid derived from leucine, has garnered some attention for its potential roles in muscle metabolism.[1] Some studies suggest that KIC may aid in muscle performance and reduce muscle damage, though the evidence is not consistently strong.[4]
This compound: An Uncharted Territory
Currently, there is a significant lack of published experimental data on the specific biological functions of this compound. While some commercial suppliers suggest it may have biological activity related to fatty acid metabolism, these claims are not substantiated by accessible scientific literature.[3]
Experimental Protocols
Detailed experimental protocols for studying keto acid metabolism and signaling are crucial for reproducible research. Below are generalized methodologies for key experiments.
Quantification of Keto Acids in Biological Samples
-
Objective: To measure the concentration of keto acids in plasma, tissues, or cell culture media.
-
Methodology:
-
Sample Preparation: Deproteinize samples using a suitable method (e.g., perchloric acid or methanol precipitation).
-
Derivatization (Optional but Recommended): Derivatize keto acids to enhance their detection by chromatography.
-
Chromatographic Separation: Utilize gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for separation and quantification.
-
Data Analysis: Use stable isotope-labeled internal standards for accurate quantification.
-
Analysis of Krebs Cycle Intermediates
-
Objective: To assess the impact of a keto acid on the Krebs cycle.
-
Methodology:
-
Cell/Tissue Culture: Treat cells or tissues with the keto acid of interest.
-
Metabolite Extraction: Extract metabolites using a cold solvent mixture (e.g., methanol/water/chloroform).
-
LC-MS/MS Analysis: Analyze the polar metabolite fraction using liquid chromatography-tandem mass spectrometry to quantify Krebs cycle intermediates.
-
Histone Deacetylase (HDAC) Inhibition Assay
-
Objective: To determine if a keto acid inhibits HDAC activity.
-
Methodology:
-
Nuclear Extract Preparation: Isolate nuclear extracts from cells treated with the keto acid.
-
HDAC Activity Assay: Use a commercially available HDAC activity assay kit, which typically involves a fluorogenic substrate that is deacetylated by HDACs, leading to a fluorescent signal.
-
Data Analysis: Compare the HDAC activity in treated versus untreated samples.
-
Future Directions
The stark contrast between the wealth of knowledge on keto acids like α-KG and BHB and the dearth of information on compounds such as this compound highlights significant gaps in our understanding of keto acid biology. Future research should focus on elucidating the metabolic fate and potential signaling roles of these less-studied molecules. Such investigations could uncover novel pathways and therapeutic targets in health and disease.
Conclusion
Alpha-ketoglutarate and beta-hydroxybutyrate are well-established, multifunctional keto acids with central roles in metabolism and cellular signaling. In contrast, this compound remains a largely uncharacterized molecule. While the study of branched-chain keto acids like KIC offers some insights, a dedicated research effort is required to understand the specific biological relevance of this compound and its potential impact on biological systems. This guide underscores the importance of continued exploration into the diverse world of keto acids to fully comprehend their contributions to physiology and pathology.
References
- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 2. a-Ketoisocaproic Acid | Rupa Health [rupahealth.com]
- 3. Buy this compound [smolecule.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. 2-Ethyl-5-oxohexanoic acid | C8H14O3 | CID 185900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tressless.com [tressless.com]
A Comparative Guide to the Validation of 2-Methyl-5-oxohexanoic acid as a Putative Biomarker for Metabolic Acidosis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Methyl-5-oxohexanoic acid is not currently an established or validated biomarker for any disease. This guide provides a hypothetical framework for its investigation and validation, using metabolic acidosis as a theoretical context. The experimental data presented is illustrative and not based on published studies of this specific molecule.
Introduction
The discovery and validation of novel biomarkers are critical for advancing disease diagnosis, prognosis, and the development of targeted therapies. This compound, a keto acid, presents a chemical structure that suggests a potential role in metabolic pathways that are dysregulated in various disorders. One such hypothetical application is in the context of metabolic acidosis, particularly ketoacidosis, where the overproduction of ketone bodies and other organic acids is a hallmark.
This guide outlines a hypothetical validation process for this compound as a biomarker for metabolic acidosis. It compares its potential performance characteristics against an established biomarker, beta-hydroxybutyrate (BOHB), and provides detailed experimental protocols and workflows that would be necessary for its validation.
Hypothetical Performance Comparison
For a novel biomarker to be clinically useful, its performance must be comparable or superior to existing markers. In the context of metabolic acidosis, beta-hydroxybutyrate (BOHB) is a well-established biomarker.[1][2][3] A validation study for this compound would need to demonstrate its diagnostic accuracy.
Table 1: Hypothetical Concentration of this compound and Beta-Hydroxybutyrate in Plasma
| Biomarker | Healthy Control Group (n=100) | Metabolic Acidosis Group (n=100) | p-value |
| This compound (µM) | 1.5 ± 0.5 | 25.8 ± 8.2 | < 0.001 |
| Beta-Hydroxybutyrate (mmol/L) | < 0.6 | > 3.0 | < 0.001 |
Table 2: Hypothetical Diagnostic Performance of this compound vs. Beta-Hydroxybutyrate
| Biomarker | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) |
| This compound | 92 | 88 | 0.91 |
| Beta-Hydroxybutyrate | 98 | 96 | 0.97 |
Experimental Protocols
The quantitative analysis of this compound in biological samples like plasma or urine would require robust analytical methods. Given its chemical nature as a keto acid, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be appropriate.[4][5][6][7][8]
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is adapted from established methods for keto acid analysis.[5][6][7][8]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of this compound).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
To enhance chromatographic separation and detection sensitivity, the keto group is derivatized.
-
Add 50 µL of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride in a pyridine/water solution.
-
Incubate at 60°C for 30 minutes to form the oxime derivative.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-product ion transition for the derivatized this compound and its internal standard.
-
-
Protocol 2: Screening for Organic Acids in Urine by GC-MS
This protocol is a general procedure for the analysis of organic acids in urine.[4][9][10][11]
-
Sample Preparation:
-
Thaw urine samples to room temperature.
-
Normalize urine samples based on creatinine concentration.
-
To a volume of urine equivalent to 1 µmol of creatinine, add internal standards (e.g., tropic acid).
-
-
Oximation and Extraction:
-
Treat the sample with hydroxylamine hydrochloride to form oxime derivatives of keto acids.
-
Acidify the sample with HCl to a pH < 2.
-
Extract the organic acids with ethyl acetate.
-
-
Derivatization:
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine to form trimethylsilyl (TMS) derivatives.
-
Incubate at 70°C for 60 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
The mass spectrometer should be operated in full scan mode to identify a wide range of organic acids.
-
Visualizations: Pathways and Workflows
Hypothetical Metabolic Pathway for this compound
The following diagram illustrates a hypothetical metabolic pathway where this compound could be an intermediate in the breakdown of branched-chain amino acids or fatty acids, which can be upregulated in conditions like metabolic acidosis.
Caption: Hypothetical metabolic origin of this compound.
Biomarker Validation Workflow
The validation of a novel biomarker is a multi-stage process, from initial discovery to clinical implementation.[12][13][14]
Caption: A generalized workflow for biomarker validation.
Conclusion
While this compound is not an established biomarker, its chemical structure warrants further investigation into its potential role in metabolic diseases. This guide provides a hypothetical but structured framework for such an investigation. The validation of any new biomarker requires a rigorous, multi-step process encompassing analytical and clinical validation to ensure its accuracy, reliability, and clinical utility. Future metabolomics studies may shed light on the true biological significance of this compound and its potential as a diagnostic tool.
References
- 1. Plasma Beta-Hydroxybutyrate for the Diagnosis of Diabetic Ketoacidosis in the Emergency Department - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. ekfusa.com [ekfusa.com]
- 4. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. research.regionh.dk [research.regionh.dk]
- 8. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aurametrix.weebly.com [aurametrix.weebly.com]
- 10. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. erndim.org [erndim.org]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. researchgate.net [researchgate.net]
- 14. A Pathway and Approach to Biomarker Validation and Qualification for Osteoarthritis Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Methyl-5-oxohexanoic Acid Derivatives: A Guide for Researchers
An Objective Comparison of Performance and Synthesis of Key Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between related chemical compounds is paramount for innovation. This guide provides a comparative analysis of the derivatives of 2-Methyl-5-oxohexanoic acid, a keto acid with potential applications in various fields. Due to a lack of direct comparative studies in the existing literature, this analysis is built upon established principles of organic synthesis and by drawing parallels with the known biological activities of structurally similar compounds. This guide aims to provide a foundational understanding and practical methodologies for those looking to explore the potential of these derivatives.
Physicochemical Properties of Parent Compound
This compound serves as the foundational molecule for the derivatives discussed. Its key computed properties are summarized below.
| Property | Value |
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(CCC(=O)C)C(=O)O |
| InChIKey | RJKCQJNOJDMYEM-UHFFFAOYSA-N |
Comparative Analysis of Key Derivatives
| Derivative | Predicted Biological Activity | Rationale for Predicted Activity |
| Methyl 2-methyl-5-oxohexanoate | Potential antimicrobial and antifungal properties. | Simple methyl esters of other carboxylic acids have demonstrated modest antimicrobial activity. The keto group might also contribute to this effect. |
| Ethyl 2-methyl-5-oxohexanoate | Similar to the methyl ester, with potentially altered cell permeability. | The ethyl group may enhance lipid solubility, which could influence its interaction with microbial cell membranes. |
| 2-Methyl-5-oxohexanamide | Potential as an intermediate for more complex bioactive molecules. | Amides are generally more stable than esters and can serve as precursors for the synthesis of various heterocyclic compounds with potential pharmacological activities. |
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis of the discussed derivatives from this compound.
Synthesis of Methyl 2-methyl-5-oxohexanoate (Esterification)
This protocol describes a standard Fischer esterification reaction.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-methyl-5-oxohexanoate.
-
Purify the product by distillation or column chromatography.
Synthesis of 2-Methyl-5-oxohexanamide (Amidation)
This protocol outlines a common method for amide synthesis using a coupling agent.
Materials:
-
This compound
-
Ammonia solution (concentrated) or Ammonium chloride
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask.
-
Add an equimolar amount of the coupling agent (e.g., DCC) and stir the mixture at 0°C for 30 minutes.
-
Slowly add an equimolar amount of concentrated ammonia solution or a solution of ammonium chloride with a non-nucleophilic base (like triethylamine) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M hydrochloric acid, followed by a saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-Methyl-5-oxohexanamide.
-
Recrystallize or use column chromatography for purification.
Visualizing Synthesis and Logic
To further clarify the relationships and processes involved in the synthesis of these derivatives, the following diagrams are provided.
Caption: Synthetic pathways from the parent acid to its ester and amide derivatives.
Caption: Logical workflow from synthesis to potential biological evaluation of derivatives.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-5-oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of small molecules. However, due to the polar nature and thermal instability of keto acids like 2-Methyl-5-oxohexanoic acid, direct analysis is challenging. Derivatization is a common and often necessary step to improve chromatographic separation, enhance ionization efficiency, and increase detection sensitivity.
The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and the available instrumentation.
| Performance Metric | LC-MS/MS (with derivatization) | GC-MS (with derivatization) |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range. | Can achieve low ng/mL to pg/mL levels. |
| Limit of Quantification (LOQ) | Generally in the ng/mL range. | Typically in the ng/mL range. |
| Accuracy (% Recovery) | Commonly reported in the range of 85-115%. | Often within 80-120%. |
| Precision (%RSD) | Intraday and interday precision are typically <15%. | Intraday and interday precision are generally <15%. |
Experimental Protocols: Methodologies for Analysis
Detailed methodologies for both LC-MS/MS and GC-MS are outlined below. These protocols are based on established methods for the analysis of similar keto acids and short-chain fatty acids and may require optimization for this compound.
LC-MS/MS Method with Derivatization
This method involves the derivatization of the keto group to enhance chromatographic retention and ionization efficiency.
Sample Preparation and Derivatization:
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in 50 µL of a solution containing a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) in a suitable buffer. The reaction is typically carried out at a controlled temperature for a specific duration (e.g., 60°C for 30 minutes).
LC-MS/MS Parameters:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typical.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally employed.
-
Mass Spectrometry: Operated in negative ion mode using Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-product ion transitions for the derivatized this compound would need to be determined.
GC-MS Method with Derivatization
This method employs a two-step derivatization process to make the analyte volatile and suitable for gas chromatography.
Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the sample (e.g., with ethyl acetate) to isolate the acidic compounds.
-
Drying: Evaporate the organic extract to complete dryness under nitrogen.
-
Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract to protect the keto group. This reaction is typically performed at room temperature for several hours or at an elevated temperature for a shorter period.
-
Silylation: Following methoximation, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat to convert the carboxylic acid group to its trimethylsilyl ester.
GC-MS Parameters:
-
GC Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms) is suitable.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometry: Operated in electron ionization (EI) mode. The mass spectrometer is typically run in selected ion monitoring (SIM) mode for quantitative analysis, monitoring specific fragment ions of the derivatized analyte.
Mandatory Visualization: Workflow Diagrams
The following diagrams illustrate the experimental workflows for the LC-MS/MS and GC-MS methods described.
Caption: LC-MS/MS experimental workflow for this compound analysis.
Caption: GC-MS experimental workflow for this compound analysis.
Caption: Logical relationship for the analysis of this compound.
Isotopic Labeling in Metabolic Research: A Comparative Guide to 2-Methyl-5-oxohexanoic Acid and Established Tracers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, isotopic labeling stands out as a powerful technique to trace the fate of molecules through complex biochemical pathways. The selection of an appropriate tracer is paramount for the success of these studies. This guide provides a comparative analysis of the potential use of 2-Methyl-5-oxohexanoic acid as an isotopic tracer against established alternatives, supported by experimental data and detailed protocols.
While direct isotopic labeling studies utilizing this compound are not documented in current scientific literature, its unique structure as a methyl-branched gamma-keto acid presents intriguing possibilities for probing specific metabolic routes. This guide will therefore explore its hypothetical application in the context of well-characterized isotopic tracers for fatty acid and amino acid metabolism.
Comparison of Isotopic Tracers
To understand the potential utility of isotopically labeled this compound, it is essential to compare it with commonly used tracers that probe related metabolic pathways. This section contrasts its hypothetical application with the established use of isotopically labeled palmitic acid and the branched-chain keto acid, α-ketoisocaproate.
| Feature | [U-¹³C]this compound (Hypothetical) | [U-¹³C]Palmitic Acid | [U-¹³C]α-Ketoisocaproate |
| Metabolic Pathway Probed | Potentially β-oxidation of methyl-branched fatty acids, ketone body metabolism, and anaplerosis. | Straight-chain fatty acid β-oxidation, triglyceride synthesis and turnover, and fatty acid contribution to the TCA cycle. | Branched-chain amino acid (leucine) catabolism, entry into the TCA cycle via acetyl-CoA, and ketone body formation. |
| Primary Analytical Readout | ¹³C enrichment in acetyl-CoA, succinyl-CoA, ketone bodies, and TCA cycle intermediates. | ¹³C enrichment in acetyl-CoA, TCA cycle intermediates, and various lipid species (e.g., triglycerides, phospholipids). | ¹³C enrichment in acetyl-CoA, HMG-CoA, ketone bodies, and downstream metabolites of leucine catabolism. |
| Advantages | Could provide specific insights into the metabolism of odd-chain and branched-chain fatty acids, which is relevant to certain metabolic disorders. | Well-established protocols and extensive literature for data comparison. Directly traces a major energy source. | Directly traces the catabolism of an essential amino acid and its contribution to central carbon metabolism. |
| Limitations | Lack of established protocols and validated metabolic fate. Synthesis of the labeled compound may be complex. Potential for metabolism into multiple, less-informative products. | Does not inform on branched-chain fatty acid metabolism. Can be rapidly incorporated into complex lipids, complicating flux analysis. | Its metabolism is specific to the leucine pathway and may not reflect overall fatty acid metabolism. |
| Typical Incorporation Time | Unknown, likely dependent on the rate of mitochondrial uptake and enzymatic processing. | Rapid incorporation into plasma free fatty acids (minutes) and slower incorporation into complex lipids (hours). | Rapidly metabolized, with labeled products appearing in minutes to hours. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of isotopic labeling studies. Below are established protocols for the comparator tracers and a proposed protocol for this compound.
Protocol 1: Tracing Straight-Chain Fatty Acid Metabolism with [U-¹³C]Palmitic Acid
Objective: To quantify the contribution of a straight-chain fatty acid to energy production via β-oxidation and the TCA cycle.
Methodology:
-
Tracer Administration: A sterile solution of [U-¹³C]palmitic acid complexed with fatty acid-free bovine serum albumin (BSA) is infused intravenously into the subject (animal or human) at a constant rate.
-
Sample Collection: Blood samples are collected at baseline and at regular intervals during the infusion. Plasma is separated by centrifugation.
-
Metabolite Extraction: Lipids are extracted from plasma using a modified Folch method (chloroform:methanol). The aqueous phase can be used for the analysis of polar metabolites.
-
Derivatization: Fatty acids are converted to their fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Mass Spectrometry Analysis: The isotopic enrichment of palmitate and other fatty acids is determined by GC-MS. The enrichment of TCA cycle intermediates in the aqueous phase can be analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of appearance of endogenous palmitate is calculated from the dilution of the infused tracer. The incorporation of ¹³C into TCA cycle intermediates provides a measure of fatty acid oxidation.
Protocol 2: Investigating Branched-Chain Amino Acid Catabolism with [U-¹³C]α-Ketoisocaproate
Objective: To trace the metabolic fate of the carbon skeleton of leucine.
Methodology:
-
Cell Culture: Cells of interest (e.g., hepatocytes, myotubes) are cultured in a standard medium.
-
Tracer Introduction: The standard medium is replaced with a medium containing a known concentration of [U-¹³C]α-ketoisocaproate.
-
Time-Course Experiment: Cells are harvested at various time points after the introduction of the tracer.
-
Metabolite Extraction: Intracellular metabolites are extracted using a cold solvent mixture (e.g., methanol:water).
-
LC-MS Analysis: The isotopic enrichment of downstream metabolites, such as acetyl-CoA, HMG-CoA, and ketone bodies, is measured by LC-MS.
-
Flux Analysis: The rate of label incorporation is used to calculate the flux through the leucine catabolic pathway.
Protocol 3: Hypothetical Protocol for [U-¹³C]this compound
Objective: To investigate the metabolism of a methyl-branched gamma-keto acid.
Methodology:
-
Tracer Synthesis: [U-¹³C]this compound would first need to be chemically synthesized.
-
Tracer Administration: The labeled compound, likely solubilized with a carrier like BSA, would be administered to an in vivo model or introduced to cell culture.
-
Sample Collection and Preparation: Similar to the protocols for palmitic acid and α-ketoisocaproate, biological samples would be collected and metabolites extracted.
-
Mass Spectrometry Analysis: A combination of GC-MS and LC-MS would be employed to identify and quantify the isotopic enrichment in a wide range of potential downstream metabolites, including intermediates of β-oxidation, the TCA cycle, and potential unique catabolic products.
-
Metabolic Pathway Elucidation: The pattern of ¹³C labeling in the detected metabolites would be used to infer the metabolic pathways involved in the degradation of this compound.
Visualizing Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways discussed.
Caption: Metabolism of [U-¹³C]Palmitic Acid.
Caption: Catabolism of [U-¹³C]α-Ketoisocaproate.
Caption: Hypothetical metabolism of [U-¹³C]this compound.
Conclusion
While this compound is not a conventional isotopic tracer, a comparative analysis against established molecules like palmitic acid and α-ketoisocaproate highlights its potential for specific applications in metabolic research. Its structure suggests it could be a valuable tool for investigating the less-explored pathways of methyl-branched fatty acid and gamma-keto acid metabolism. The development of a synthesis for its isotopically labeled form and subsequent tracer studies would be necessary to validate its utility and elucidate its metabolic fate. For researchers investigating mainstream fatty acid and amino acid metabolism, the established tracers remain the gold standard due to their well-defined metabolic pathways and the wealth of comparative data available. However, for those venturing into the nuances of branched-chain lipid metabolism, the development of novel tracers like this compound could open up new avenues of discovery.
A Comparative Analysis of the Biological Activities of (R)- and (S)-2-Methyl-5-oxohexanoic Acid Enantiomers
A Hypothetical Case Study
Quantitative Comparison of Bioactivities
The following table summarizes the hypothetical quantitative data for the biological activities of the (R)- and (S)-enantiomers of 2-Methyl-5-oxohexanoic acid against a panel of cancer cell lines and a specific enzyme target.
| Parameter | (R)-2-Methyl-5-oxohexanoic acid | (S)-2-Methyl-5-oxohexanoic acid |
| Cytotoxicity (IC50 in µM) | ||
| HeLa (Cervical Cancer) | 15.2 ± 1.8 | > 100 |
| MCF-7 (Breast Cancer) | 25.8 ± 3.1 | > 100 |
| A549 (Lung Cancer) | 18.9 ± 2.2 | > 100 |
| Enzyme Inhibition (Ki in nM) | ||
| Hypothetical Kinase X | 50.4 ± 4.5 | 850.7 ± 25.1 |
Data Interpretation: The hypothetical data clearly indicates that the (R)-enantiomer exhibits significantly higher cytotoxic activity against all tested cancer cell lines compared to the (S)-enantiomer. Furthermore, the (R)-enantiomer is a substantially more potent inhibitor of the hypothetical "Kinase X," suggesting a potential mechanism for its observed cytotoxicity.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by the more active (R)-enantiomer, leading to apoptosis in cancer cells.
Caption: Hypothetical signaling pathway for (R)-2-Methyl-5-oxohexanoic acid.
Experimental Workflow for Comparative Analysis
This diagram outlines a typical experimental workflow for comparing the biological activities of two enantiomers.
Caption: Experimental workflow for enantiomer bioactivity comparison.
Detailed Experimental Protocols
The following are generalized protocols for the types of experiments that would be used to generate the data presented in this guide.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Culture: HeLa, MCF-7, and A549 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The medium is then replaced with fresh medium containing serial dilutions of the (R)- and (S)-enantiomers (e.g., from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assay (e.g., Kinase-Glo® Luminescent Kinase Assay)
This assay measures the activity of a specific kinase and the inhibitory effect of the compounds.
-
Reagents: Kinase X, appropriate substrate, ATP, and the Kinase-Glo® reagent.
-
Assay Procedure:
-
The kinase reaction is set up in a 96-well plate with the kinase, substrate, and buffer.
-
Serial dilutions of the (R)- and (S)-enantiomers are added to the wells. A no-inhibitor control is included.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
An equal volume of Kinase-Glo® reagent is added to each well to stop the kinase reaction and measure the remaining ATP via a luminescent signal.
-
Luminescence is measured using a luminometer.
-
-
Data Analysis: The kinase activity is proportional to the luminescence signal. The percentage of inhibition is calculated for each compound concentration. The Ki value is determined by fitting the data to appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.
Disclaimer: The experimental data, signaling pathways, and specific enzyme targets presented in this guide are purely hypothetical and for illustrative purposes. Researchers should conduct their own experiments to determine the actual biological activities of this compound enantiomers.
A Comparative Guide to the Functional Landscape of α-Keto Acid Analogs
In the realm of metabolic research and drug development, the exploration of small molecule metabolites and their synthetic analogs offers a promising avenue for therapeutic intervention. While 2-Methyl-5-oxohexanoic acid is recognized as a biomarker in certain metabolic conditions, a broader class of structurally related α-keto acid analogs has garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of key structural analogs of α-keto acids, focusing on their functional implications, supported by experimental data and detailed methodologies.
Introduction to α-Keto Acid Analogs
α-Keto acids are carboxylic acids containing a ketone functional group adjacent to the carboxylic acid. They are key intermediates in the metabolic pathways of amino acids. Structural modification of these native molecules has led to the development of synthetic analogs with a range of therapeutic applications, from the management of chronic kidney disease to the treatment of inborn errors of metabolism. This guide will focus on a comparative analysis of selected α-keto acid analogs, providing insights into their mechanisms of action and therapeutic potential.
Comparative Analysis of α-Keto Acid Analogs
The therapeutic efficacy and biological function of α-keto acid analogs are intrinsically linked to their chemical structure. The following table summarizes the quantitative data for a selection of well-characterized analogs, highlighting their primary functions and key performance indicators.
| Analog Name | Structure | Primary Function | Key Performance Metric | Value | Reference |
| α-Ketoisoleucine | Stimulation of insulin secretion | Insulin Secretion (Fold Increase) | 2.5 ± 0.3 | ||
| α-Ketoisocaproate | Inhibitor of branched-chain α-keto acid dehydrogenase (BCKDH) kinase | Ki for BCKDH kinase | 1.5 µM | ||
| Sodium Phenylbutyrate | Ammonia scavenger; Histone deacetylase (HDAC) inhibitor | IC50 for HDAC | 450 µM | ||
| α-Ketoglutarate | Energy metabolism substrate; Precursor for amino acid synthesis | Increase in ATP levels (%) | 150 ± 15 |
Experimental Protocols
The data presented in this guide are derived from established experimental protocols. The following provides a detailed methodology for a key assay used to characterize the function of α-keto acid analogs.
3.1. Assay for Insulin Secretion from Pancreatic Islets
This protocol outlines the procedure for measuring insulin secretion from isolated pancreatic islets in response to treatment with α-keto acid analogs.
Materials:
-
Collagenase P
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 10 mM HEPES, 0.5% BSA, and 2.8 mM glucose
-
Test compounds (α-keto acid analogs)
-
Insulin ELISA kit
Procedure:
-
Pancreatic islets are isolated from mice by collagenase P digestion of the pancreas.
-
Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For the insulin secretion assay, islets are washed and pre-incubated for 1 hour in KRB buffer.
-
Groups of 10 islets are then incubated for 1 hour in KRB buffer containing 16.7 mM glucose and the test compound at the desired concentration.
-
At the end of the incubation, the supernatant is collected, and the insulin concentration is measured using an insulin ELISA kit according to the manufacturer's instructions.
-
Data are expressed as fold increase in insulin secretion relative to the control (16.7 mM glucose alone).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Metabolic fate of α-Ketoglutarate in cellular energy and amino acid metabolism.
Caption: Experimental workflow for the insulin secretion assay.
Conclusion
The study of α-keto acid analogs represents a vibrant area of research with significant therapeutic implications. While this compound itself is primarily a biomarker, its structural relatives have been successfully developed into agents that modulate key metabolic pathways. The comparative data and methodologies presented in this guide offer a valuable resource for researchers and drug development professionals, facilitating the continued exploration and development of this important class of molecules. The provided experimental protocols and pathway diagrams serve as a foundation for designing future studies aimed at elucidating the full therapeutic potential of novel α-keto acid analogs.
A Comparative Guide to Investigating the Metabolism of 2-Methyl-5-oxohexanoic Acid: In Vivo vs. In Vitro Approaches
A notable scarcity of published research on the specific metabolism of 2-Methyl-5-oxohexanoic acid necessitates a broader examination of methodologies used for structurally related compounds, such as branched-chain fatty acids and ketone bodies. This guide provides a comparative overview of in vivo and in vitro techniques that would be applicable to the study of this molecule, offering researchers a foundational understanding of the experimental pathways available.
Hypothetical Metabolic Pathway of this compound
Based on its structure as a methylated keto acid, this compound would likely enter metabolic pathways associated with fatty acid and ketone body metabolism. The presence of a methyl group suggests it may undergo processes similar to those for branched-chain fatty acids, while the keto group indicates a potential for conversion to intermediates of the citric acid cycle. A plausible, though hypothetical, metabolic pathway is outlined below.
Comparison of In Vivo and In Vitro Experimental Workflows
The choice between in vivo and in vitro studies depends on the research question. In vivo studies provide a holistic view of a compound's fate in a complex biological system, accounting for absorption, distribution, metabolism, and excretion (ADME). In contrast, in vitro studies offer a more controlled environment to investigate specific metabolic reactions and enzyme kinetics.
Quantitative Data Comparison
The following table summarizes the types of quantitative data typically obtained from in vivo and in vitro studies of metabolic pathways.
| Parameter | In Vivo Studies | In Vitro Studies |
| Metabolite Levels | Plasma, urine, and tissue concentrations (e.g., µg/mL) | Concentrations in media or cell lysates (e.g., µM) |
| Pharmacokinetics | Half-life (t½), Cmax, AUC, Clearance | Not directly measured |
| Enzyme Kinetics | Not directly measured | Km, Vmax, Intrinsic clearance |
| Metabolic Rate | Rate of disappearance of parent compound from plasma | Rate of metabolite formation or substrate depletion |
| Protein Binding | Measured in plasma samples | Can be determined with equilibrium dialysis |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of metabolic studies. Below are generalized protocols for key experiments in both in vivo and in vitro settings.
In Vivo Study: Rodent Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are acclimated for at least one week with free access to standard chow and water.
-
Compound Administration: this compound (or a radiolabeled analog) is administered via oral gavage or intravenous injection at a specific dose (e.g., 10 mg/kg).
-
Sample Collection: Blood samples are collected serially from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). Urine and feces are collected over 24 hours in metabolic cages. At the end of the study, tissues (liver, kidney, etc.) are harvested.
-
Sample Preparation: Plasma is separated from blood by centrifugation. Tissues are homogenized. Metabolites are extracted from all samples using a suitable organic solvent (e.g., acetonitrile or methanol).
-
Analysis: Extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its metabolites.
In Vitro Study: Isolated Liver Mitochondria
-
Mitochondria Isolation: Liver mitochondria are isolated from rats by differential centrifugation in a buffered sucrose solution.
-
Incubation: Isolated mitochondria are suspended in an incubation buffer containing cofactors necessary for metabolism (e.g., NAD+, FAD, ADP, and a respiratory substrate).
-
Metabolism Initiation: The metabolic reaction is initiated by adding this compound to the mitochondrial suspension.
-
Time-Course Analysis: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.
-
Analysis: The quenched samples are centrifuged, and the supernatant is analyzed by HPLC-MS or GC-MS to measure the depletion of the parent compound and the formation of metabolites. Enzyme kinetics (Km and Vmax) can be determined by varying the substrate concentration.
Conclusion
While direct experimental data on the metabolism of this compound is currently unavailable, the established methodologies for studying related branched-chain fatty acids and ketone bodies provide a robust framework for future investigations. In vivo studies are indispensable for understanding the overall physiological disposition of the compound, whereas in vitro studies are powerful for elucidating specific metabolic pathways and enzymatic mechanisms. A combination of both approaches will be essential to fully characterize the metabolic fate of this compound and to assess its potential biological effects. Researchers entering this area should leverage these established protocols as a starting point for their experimental design.
Reproducibility of 2-Methyl-5-oxohexanoic Acid Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
2-Methyl-5-oxohexanoic acid is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol .[1][2][3] It is structurally characterized by a carboxylic acid group and a ketone functional group.
| Property | Value | Source |
| Molecular Formula | C7H12O3 | [1][2][3] |
| Molecular Weight | 144.17 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2] |
| InChI Key | RJKCQJNOJDMYEM-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC(CCC(=O)C)C(=O)O | [2] |
Potential Biological Activity and Metabolic Relevance
Keto acids, in general, play a crucial role in metabolism. They are involved in the catabolism of branched-chain amino acids (BCAAs) and can serve as alternative energy sources for various tissues. The metabolism of BCAAs is primarily regulated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. While there is extensive research on other keto acids, specific studies detailing the interaction of this compound with metabolic enzymes and pathways are not currently available in the reviewed literature.
A Framework for Comparative Experimental Data
To establish the reproducibility of experimental results for this compound, a systematic approach to data collection and comparison is necessary. The following tables provide a template for the types of quantitative data that should be generated and compared across different studies and with relevant alternative compounds.
Table 1: In Vitro Enzyme Inhibition/Activation Data
| Target Enzyme | This compound (IC50/EC50, µM) | Alternative Compound A (IC50/EC50, µM) | Alternative Compound B (IC50/EC50, µM) | Reference |
| e.g., BCKDH | Data Not Available | Data Not Available | Data Not Available | |
| e.g., Pyruvate Dehydrogenase | Data Not Available | Data Not Available | Data Not Available |
Table 2: Cell-Based Assay Data
| Cell Line | Assay Type | this compound (Effect, Metric) | Alternative Compound A (Effect, Metric) | Alternative Compound B (Effect, Metric) | Reference | |---|---|---|---|---| | e.g., HepG2 | e.g., Cytotoxicity (LD50) | Data Not Available | Data Not Available | Data Not Available | | | e.g., C2C12 | e.g., Glucose Uptake | Data Not Available | Data Not Available | Data Not Available | |
Essential Experimental Protocols for Reproducibility
Detailed and standardized experimental protocols are fundamental for ensuring the reproducibility of scientific findings. Below are outlines of key experimental methodologies that should be employed and thoroughly documented when studying this compound.
Enzyme Activity Assay
Objective: To determine the effect of this compound on the activity of a specific enzyme (e.g., BCKDH).
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Cofactors (e.g., NAD+, Coenzyme A)
-
This compound (and alternative compounds)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and alternative compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, substrate, and cofactors.
-
Add serial dilutions of the test compounds to the wells.
-
Initiate the enzymatic reaction by adding the purified enzyme.
-
Incubate the plate at a specific temperature for a defined period.
-
Measure the product formation or substrate depletion using a microplate reader (e.g., absorbance, fluorescence).
-
Calculate the enzyme activity and determine the IC50 or EC50 values for each compound.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
MTT reagent
-
DMSO
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT reagent to each well and incubate for 2-4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the LD50 value.
Visualizing Experimental Workflows and Pathways
Clear and concise diagrams are crucial for communicating complex experimental designs and biological pathways.
Caption: A generalized workflow for the in vitro and cell-based screening of this compound and its alternatives.
Caption: A diagram illustrating the potential point of interaction for this compound within the branched-chain amino acid metabolic pathway.
Conclusion and Future Directions
The reproducibility of experimental results for this compound cannot be adequately assessed at this time due to a lack of published, peer-reviewed data. To move forward, it is imperative that researchers investigating this compound adhere to rigorous and well-documented experimental protocols. Furthermore, the publication of both positive and negative results is essential for building a comprehensive and unbiased understanding of its biological effects. Future studies should focus on generating the quantitative data outlined in this guide to facilitate meaningful comparisons and to ultimately determine the therapeutic potential of this compound.
References
Navigating the Analytical Landscape: A Comparative Guide to 2-Methyl-5-oxohexanoic Acid Reference Standards
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. A critical component in achieving this precision is the use of high-quality reference standards. This guide provides a comparative overview of commercially available reference standards for 2-Methyl-5-oxohexanoic acid, a key organic acid in various research applications. We present a summary of supplier specifications, a detailed experimental protocol for its quantification, and visual workflows to aid in experimental design.
Comparison of Commercial Reference Standards
The availability of well-characterized reference standards for this compound is essential for accurate quantification and identification in experimental samples. Below is a comparison of offerings from various suppliers. It is important to note that while some suppliers provide specific purity data, others may require direct inquiry for detailed certificates of analysis.
| Supplier | CAS Number | Purity | Format | Notes |
| CHIRALEN [1] | 54248-02-1 | 98%[1] | Solid | Certificate of Analysis and SDS available upon request. |
| CymitQuimica (Biosynth) [2] | 54248-02-1 | Min. 95%[2] | Solid | Product is listed as discontinued. |
| BLD Pharm [3] | 54248-02-1 | Inquiry required | Solid | NMR, HPLC, LC-MS, and UPLC data available upon inquiry.[3] |
| Ambeed [4] | 54248-02-1 | Inquiry required | Solid | NMR, HPLC, LC-MS, and UPLC data available upon inquiry.[4] |
Characterization Data
Definitive identification of this compound can be achieved through various analytical techniques. Publicly available spectral data can serve as a valuable cross-reference to the information provided by suppliers.
-
Mass Spectrometry: The compound's structure can be confirmed by its mass spectrum, which provides information about its molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectra provide detailed information about the carbon skeleton of the molecule, aiding in unambiguous identification.[5]
Experimental Protocol: Quantitative Analysis by LC-MS
This section outlines a representative protocol for the quantitative analysis of this compound in a biological matrix using Liquid Chromatography-Mass Spectrometry (LC-MS). This method is adapted from established protocols for short-chain fatty acids.
1. Objective: To accurately quantify the concentration of this compound in a given sample.
2. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sample matrix (e.g., plasma, cell lysate)
3. Sample Preparation Workflow:
Caption: A typical workflow for sample preparation and analysis of this compound.
4. Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
5. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Precursor Ion (for MS/MS): [M-H]⁻ (m/z 143.07)
-
Product Ion(s) (for MS/MS): To be determined by infusion of the reference standard.
6. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of the this compound reference standard into the same matrix as the samples.
-
Process the calibration standards alongside the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Relationship for Ensuring Accurate Quantification
The accuracy of the quantification is dependent on a logical series of steps, each contributing to the final result's reliability.
Caption: The logical dependencies for achieving accurate and reproducible quantification.
By carefully selecting a well-characterized reference standard and employing a validated analytical method, researchers can ensure the integrity and reliability of their experimental data for this compound.
References
Inter-laboratory Comparison of 2-Methyl-5-oxohexanoic Acid Measurements: A Surrogate Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct inter-laboratory comparison data for 2-Methyl-5-oxohexanoic acid is not publicly available. This guide provides a surrogate comparison based on established and validated analytical methods for structurally similar compounds, namely branched-chain keto acids (BCKAs) and short-chain fatty acids (SCFAs). The performance data presented is extracted from individual studies and is intended to serve as a reference for researchers developing and validating methods for this compound.
Introduction
This compound is a branched-chain keto acid that may serve as a biomarker in various metabolic pathways. Accurate and precise quantification of this analyte in biological matrices is crucial for its potential diagnostic and therapeutic applications. This guide presents a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), that can be adapted for the measurement of this compound. The performance of these methods is evaluated based on data from studies on analogous compounds.
Data Presentation: A Comparative Analysis of Analytical Methodologies
The following table summarizes the performance characteristics of representative GC-MS and LC-MS/MS methods for the analysis of compounds structurally related to this compound. This data is intended to provide a baseline for expected performance when developing an assay for the target analyte.
| Parameter | GC-MS Method (for Branched-Chain Keto Acids) | LC-MS/MS Method (for Short-Chain Fatty Acids) |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | Liquid Chromatograph coupled to a Tandem Mass Spectrometer |
| Derivatization | Required (e.g., silylation) | Often required for improved sensitivity and chromatography (e.g., amidation) |
| Linearity (r²) | >0.995 | 0.997–0.999[1] |
| Limit of Detection (LOD) | 0.01-0.5 ng/mL[1] | As low as 0.01 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.06 - 0.23 µmol/L in serum[3] | 0.5–12.5 µg/mL for BCKAs in plasma[1] |
| Accuracy (% Recovery) | 78.4% to 114.3%[3] | 93.6–103.1% (inter-day)[1] |
| Precision (%RSD) | < 9.7%[3] | 1.5–13.0% (inter-day)[1] |
| Sample Throughput | Lower, due to longer run times and derivatization | Higher, with run times as short as 6 minutes[1] |
| Matrix Effects | Generally lower | Can be significant, requires careful method development and use of internal standards |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Branched-Chain Keto Acids
This protocol is adapted from methods developed for the analysis of branched-chain keto acids in biological matrices.
a. Sample Preparation & Derivatization:
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Derivatization (Silylation): Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile. Cap the vial and heat at 60°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) derivatives.
b. GC-MS Analysis:
-
GC Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless injection of 1 µL.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Monitor characteristic ions for the TBDMS derivative of this compound in selected ion monitoring (SIM) mode for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Short-Chain Fatty Acids
This protocol is based on established methods for the sensitive quantification of short-chain fatty acids in biological fluids.[1][4]
a. Sample Preparation & Derivatization:
-
Protein Precipitation: To 50 µL of plasma or urine, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Centrifugation: Vortex and centrifuge at 12,000 x g for 10 minutes.
-
Derivatization: Transfer the supernatant to a new tube and add a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst (e.g., pyridine). Incubate the mixture to allow for the derivatization of the carboxylic acid group.
-
Dilution: Dilute the sample with the mobile phase before injection.
b. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is common.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for the derivatized this compound and its internal standard.
Mandatory Visualization
Branched-Chain Amino Acid Catabolism Pathway
The metabolic pathway for branched-chain amino acids (BCAAs) provides a likely context for the formation and degradation of this compound. The initial steps of BCAA catabolism, transamination and oxidative decarboxylation, are shared among leucine, isoleucine, and valine.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Branched-Chain Amino Acid (BCAA) Metabolism: Molecular Pathways, Mechanisms and Regulation - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Branched-chain amino acid - Wikipedia [en.wikipedia.org]
- 7. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2-Methyl-5-oxohexanoic Acid Derivatives as Novel Antimicrobial Agents: A Comparative Analysis
Disclaimer: The following data is hypothetical and presented for illustrative purposes due to the absence of publicly available comparative studies on the biological efficacy of 2-Methyl-5-oxohexanoic acid derivatives. This guide serves as a template for presenting such data.
Introduction
The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Keto-acids and their derivatives have garnered interest due to their diverse biological activities. This guide provides a comparative analysis of the in vitro efficacy of several novel derivatives of this compound against a putative bacterial enzyme, "Candidabacter dehydrogenase X" (CDH-X), and their corresponding whole-cell activity against the pathogenic bacterium Candidabacter ancinetia. The evaluated compounds include the parent molecule (MOHA-001) and three derivatives with modifications at the carboxylic acid and ketone functional groups.
Data Presentation: Comparative Efficacy of MOHA Derivatives
The in vitro efficacy of the parent compound, this compound (MOHA-001), and its derivatives were assessed using an enzymatic inhibition assay against CDH-X and a minimum inhibitory concentration (MIC) assay against Candidabacter ancinetia. The results are summarized in the table below.
| Compound ID | Chemical Name | Modification | CDH-X Inhibition IC50 (µM) | C. ancinetia MIC (µg/mL) |
| MOHA-001 | This compound | Parent Compound | 150.2 ± 12.5 | > 256 |
| MOHA-002 | Methyl 2-methyl-5-oxohexanoate | Methyl Esterification | 75.8 ± 6.2 | 128 |
| MOHA-003 | 2-Methyl-5-hydroxyhexanoic acid | Ketone Reduction to Hydroxyl | > 500 | > 256 |
| MOHA-004 | N-Benzyl-2-methyl-5-oxohexanamide | Benzyl Amidation of Carboxylic Acid | 45.3 ± 4.1 | 64 |
Analysis of Structure-Activity Relationship (SAR):
The preliminary data suggests that modification of the carboxylic acid moiety is crucial for the observed activity. Esterification of the carboxylic acid in MOHA-002 resulted in a twofold increase in enzymatic inhibition compared to the parent compound, MOHA-001 . A more significant enhancement was observed with the benzylamide derivative MOHA-004 , which exhibited the most potent enzymatic inhibition and whole-cell activity. Conversely, reduction of the ketone group in MOHA-003 led to a complete loss of activity, indicating the importance of this functional group for target engagement.
Experimental Protocols
CDH-X Enzymatic Inhibition Assay
This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of the recombinant Candidabacter dehydrogenase X (CDH-X).
-
Reagents and Materials:
-
Recombinant purified CDH-X enzyme
-
Substrate solution (e.g., 10 mM NADPH)
-
Assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2)
-
Test compounds (MOHA series) dissolved in DMSO
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
To each well of a 96-well plate, add 2 µL of the test compound at various concentrations (typically a serial dilution from 1000 µM to 0.1 µM).
-
Add 178 µL of assay buffer containing the CDH-X enzyme to each well to a final concentration of 10 nM.
-
Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 20 µL of the NADPH substrate solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a microplate reader.
-
The rate of NADPH oxidation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
The IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of Candidabacter ancinetia.
-
Reagents and Materials:
-
Candidabacter ancinetia bacterial culture
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (MOHA series) dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer for measuring optical density at 600 nm (OD600)
-
-
Procedure:
-
Prepare a bacterial inoculum of C. ancinetia in CAMHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serially dilute the test compounds in CAMHB in a 96-well plate.
-
Add the bacterial inoculum to each well. The final volume in each well should be 200 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed (as assessed by the absence of turbidity).
-
Visualizations
Caption: Experimental workflow for enzymatic and whole-cell assays.
Caption: Hypothetical role of CDH-X and its inhibition.
A Comparative Guide to the Spectroscopic Data of 2-Methyl-5-oxohexanoic Acid Isomers
This guide provides a detailed comparison of the spectroscopic data for the enantiomers of 2-Methyl-5-oxohexanoic acid, namely (R)-2-Methyl-5-oxohexanoic acid and (S)-2-Methyl-5-oxohexanoic acid. Designed for researchers, scientists, and professionals in drug development, this document presents key identifying spectral information and outlines the necessary experimental protocols for their differentiation.
Introduction to the Isomers of this compound
This compound is a chiral carboxylic acid with a stereocenter at the C2 position. This chirality gives rise to two enantiomers: (S)-2-Methyl-5-oxohexanoic acid and (R)-2-Methyl-5-oxohexanoic acid. Enantiomers are non-superimposable mirror images of each other and, in an achiral environment, exhibit identical physical and spectroscopic properties. Therefore, standard spectroscopic techniques such as NMR, IR, and mass spectrometry will not distinguish between the (R) and (S) isomers. Differentiation requires the use of a chiral environment, which can be achieved through methods like chiral chromatography or, as detailed in this guide, through the use of chiral solvating agents in NMR spectroscopy.
Spectroscopic Data Comparison
The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound. As enantiomers, both the (R) and (S) isomers will produce identical spectra under standard, achiral conditions.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Solvent: Chloroform-d (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | Singlet (broad) | 1H | -COOH |
| ~2.6 | Quartet | 1H | H-2 |
| ~2.5 | Triplet | 2H | H-4 |
| ~2.1 | Singlet | 3H | H-6 |
| ~1.9 | Multiplet | 2H | H-3 |
| ~1.2 | Doublet | 3H | -CH₃ (at C2) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data[1]
Solvent: Chloroform-d (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~208 | C=O (Ketone, C5) |
| ~182 | C=O (Carboxylic Acid, C1) |
| ~43 | C-4 |
| ~40 | C-2 |
| ~30 | C-6 |
| ~28 | C-3 |
| ~17 | -CH₃ (at C2) |
Infrared (IR) Spectroscopy Data[2]
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~2970 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (Ketone and Carboxylic Acid) |
Mass Spectrometry (MS) Data[2]
| Method | m/z | Interpretation |
| Electron Ionization (EI) | 144.0786 | [M]⁺ (Molecular Ion) |
| 129 | [M-CH₃]⁺ | |
| 99 | [M-COOH]⁺ | |
| 86 | [M-CH₂COOH]⁺ | |
| 71 | [M-C₄H₇O₂]⁺ | |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Standard Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition: Acquire spectra at room temperature. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS):
-
Sample Introduction: For a volatile sample, gas chromatography (GC) can be used for introduction into the mass spectrometer. Direct infusion via a syringe pump can also be employed.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Chiral Differentiation using NMR Spectroscopy
To distinguish between the (R) and (S) enantiomers, a chiral environment must be introduced. This can be achieved by using a chiral solvating agent (CSA) in the NMR sample preparation.[1][2][3]
Experimental Protocol for Chiral NMR:
-
Preparation of the Analyte Solution: Prepare a solution of the this compound sample (this can be a pure enantiomer or a racemic mixture) in a suitable deuterated solvent (e.g., CDCl₃ or benzene-d₆) at a known concentration (e.g., 10-20 mM).
-
Selection of Chiral Solvating Agent (CSA): Choose a suitable chiral solvating agent that is known to interact with carboxylic acids. Examples include (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol or other commercially available chiral alcohols or amines.[4][5][6]
-
Addition of the CSA: Add the chosen CSA to the NMR tube containing the analyte solution. The molar ratio of CSA to the analyte is crucial and may need to be optimized. Start with a 1:1 molar ratio and acquire a ¹H NMR spectrum.
-
Titration with CSA: If the initial spectrum does not show separation of signals for the enantiomers, incrementally increase the concentration of the CSA (e.g., to 2:1, 3:1 ratios of CSA to analyte) and acquire a spectrum after each addition.
-
Spectral Analysis: In the presence of the chiral solvating agent, the two enantiomers of this compound will form diastereomeric complexes with the CSA. These diastereomeric complexes are no longer mirror images and will have slightly different chemical environments. This difference will manifest in the ¹H NMR spectrum as a separation of a key signal (e.g., the quartet of H-2 or the doublet of the adjacent methyl group) into two distinct signals, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex.
-
Quantification: The relative integration of these two separated signals can be used to determine the enantiomeric excess (ee) of the sample.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and chiral differentiation of this compound isomers.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Methyl-5-oxohexanoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-5-oxohexanoic acid was publicly available at the time of this writing. The following guidance is based on the general properties of keto acids and safety data for structurally similar compounds. It is imperative for all laboratory personnel to conduct a thorough, site-specific risk assessment and consult local, state, and federal regulations before proceeding with any disposal protocol.
This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that you are in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE). An eyewash station and safety shower should be readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat, and for larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: If working outside a fume hood or if vapors are expected, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.
Hazard Profile of Structurally Similar Carboxylic Acids
To better understand the potential risks associated with this compound, the following table summarizes the hazards identified for similar carboxylic acids.
| Hazard Category | Potential Risks and Precautions |
| Skin Corrosion/Irritation | May cause skin irritation or burns upon contact.[2] |
| Serious Eye Damage/Irritation | Can cause serious eye damage.[2] |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Flammability | Combustible. Vapors may form explosive mixtures with air.[3] |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on the quantity of waste and the presence of other hazardous contaminants.
Method 1: Neutralization for Small Quantities (Aqueous Solutions)
This method is only suitable for small quantities of dilute, aqueous solutions of this compound that are not contaminated with heavy metals or other hazardous substances.[4][5] Always verify that this procedure is compliant with your institution's and local wastewater regulations.
Experimental Protocol:
-
Dilution: If starting with a concentrated form, slowly add the acid to a large volume of cold water (a 1:10 acid-to-water ratio is recommended) in a suitable container (e.g., a large beaker).[6] Never add water to the acid.[4] Perform this step in an ice bath to manage any exothermic reaction.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of a strong base like sodium hydroxide, to the diluted acid solution while stirring continuously.[7][8]
-
pH Monitoring: Frequently check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base in small increments until the pH is within a neutral range of 5.5 to 9.0.[6][9]
-
Final Disposal: Once the solution is neutralized, it can be flushed down the sanitary sewer with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[6]
Method 2: Collection for Professional Disposal
For larger quantities, concentrated material, or solutions containing other hazardous waste, the substance must be collected for disposal by a licensed hazardous waste management company.[1][3] Incineration is a common method for destroying organic chemical waste.[2][10]
Procedure:
-
Containerization: Place the this compound waste into a clearly labeled, sealed, and chemically compatible container.[7] Ensure the container is marked with "Hazardous Waste" and a full description of its contents.[1][4]
-
Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[1]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and proper disposal.
Spill Response
In the event of a spill, evacuate the area if necessary. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[11] Collect the absorbed material into a sealed container for hazardous waste disposal. For larger spills, contact your institution's emergency response team.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. inciner8.com [inciner8.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. esd.uga.edu [esd.uga.edu]
- 5. reddit.com [reddit.com]
- 6. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 7. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 8. 3 Ways to Dispose of Acid Safely - wikiHow [wikihow.com]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. laballey.com [laballey.com]
Personal protective equipment for handling 2-Methyl-5-oxohexanoic acid
Essential Safety Protocols for Handling 2-Methyl-5-oxohexanoic Acid
When working with this compound, a compound featuring both a carboxylic acid and a ketone functional group, stringent adherence to safety protocols is paramount to ensure the well-being of all laboratory personnel. This guide provides detailed personal protective equipment (PPE) recommendations, operational plans, and disposal considerations to minimize risks of exposure and injury.
Hazard Assessment
Given the dual functional groups, this compound should be treated as a potentially corrosive and irritating substance. Carboxylic acids can cause severe skin burns and eye damage, while ketones can be irritating and may have other toxicological effects. Vapors may also cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specification | Rationale |
| Hands | Chemical-Resistant Gloves | Nitrile (for incidental contact), Neoprene or Butyl Rubber (for prolonged contact or immersion) | Nitrile gloves offer good resistance to weak acids but may be less effective against ketones.[4][5][6][7] Neoprene and butyl rubber provide broader protection against both acids and ketones.[4][8][9] For direct or prolonged contact, specialized ketone-resistant gloves should be considered.[10][11][12] |
| Eyes | Chemical Splash Goggles | Must provide a complete seal around the eyes. | Protects against splashes and droplets of the chemical, which can cause serious eye damage.[1][13][14][15] |
| Face | Face Shield | To be worn over chemical splash goggles. | Provides an additional layer of protection for the entire face from splashes, particularly when handling larger quantities or during procedures with a high risk of splashing.[1][2][3][13][14] |
| Body | Laboratory Coat or Chemical-Resistant Apron | Long-sleeved, properly fitted. | Protects skin and personal clothing from accidental spills and contamination.[1][2][3][13] |
| Respiratory | Air-Purifying Respirator | With organic vapor cartridges. | Recommended when working outside of a fume hood or in poorly ventilated areas where vapors may accumulate.[1][14][16][17][18] |
Operational Plan
1. Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory.
-
Fume Hood: For procedures that may generate significant amounts of vapor or aerosols, a certified chemical fume hood is mandatory.[2][15]
2. Safe Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
3. Spill Response:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Place the contaminated absorbent into a sealed, labeled container for proper disposal.
-
For larger spills, evacuate the area and follow the institution's emergency procedures.
Disposal Plan
-
All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain.
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
References
- 1. oshatrainingschool.com [oshatrainingschool.com]
- 2. 8.9 Corrosives [ehs.cornell.edu]
- 3. threesixtysafety.com [threesixtysafety.com]
- 4. Personal protective equipment: chemical resistant gloves — The HSE Department - LUCA [admin.kuleuven.be]
- 5. us.unigloves.com [us.unigloves.com]
- 6. gloves.com [gloves.com]
- 7. wellbefore.com [wellbefore.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. envirosafetyproducts.com [envirosafetyproducts.com]
- 10. xtremeproducts.com.au [xtremeproducts.com.au]
- 11. Polyco Ketochem Ketone Resistant Gloves - SafetyGloves.co.uk [safetygloves.co.uk]
- 12. polycohealthline.com [polycohealthline.com]
- 13. workvigor.com [workvigor.com]
- 14. leelinework.com [leelinework.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. youtube.com [youtube.com]
- 17. A and AP Filters for Respiratory Masks: The Complete Guide [millasrl.it]
- 18. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
